6-Bromophthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromophthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-2-1-6-4-10-11-5-7(6)3-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXFBIQTIZNHNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NC=C2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346215 | |
| Record name | 6-Bromophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-74-5 | |
| Record name | 6-Bromophthalazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromophthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Bromophthalazine from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multi-step synthesis of 6-bromophthalazine, a valuable heterocyclic compound, commencing from the readily available starting material, phthalic anhydride. The synthesis involves a series of key transformations, including electrophilic bromination, hydrazide formation, chlorination, and a final reduction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate a thorough understanding of the process.
Synthetic Pathway Overview
The synthesis of this compound from phthalic anhydride is a four-step process. The initial step involves the bromination of phthalic anhydride to yield 4-bromophthalic anhydride. This intermediate is then reacted with hydrazine hydrate to form 6-bromo-2,3-dihydro-1,4-phthalazinedione. Subsequently, a chlorination reaction is carried out to produce 1,4-dichloro-6-bromophthalazine. The final step is the reductive dehalogenation of the dichloro-intermediate to afford the target molecule, this compound.
Figure 1: Synthetic workflow for the preparation of this compound from phthalic anhydride.
Experimental Protocols
Step 1: Synthesis of 4-Bromophthalic Anhydride
This procedure outlines the direct bromination of phthalic anhydride in an aqueous medium using a phase transfer catalyst.
Materials:
-
Phthalic Anhydride
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂)
-
Benzyltrimethylammonium chloride (Phase Transfer Catalyst)
-
20% Fuming Sulfuric Acid
-
10% Sodium Bisulfite Solution
-
Ethyl Acetate
-
Water
Procedure:
-
In a suitable reaction vessel, dissolve sodium hydroxide (11.3 g) in water (50 g).
-
To this solution, add phthalic anhydride (20 g) and stir until well mixed.
-
Add the phase transfer catalyst, benzyltrimethylammonium chloride (0.5 g), and continue stirring to ensure a homogenous mixture.
-
The reaction is conducted with programmed temperature control in three stages with the addition of bromine at each stage:
-
Stage 1: Heat the mixture to 45°C and add bromine (11.5 g) over a period of 1.7 hours.
-
Stage 2: Increase the temperature to 70°C and add bromine (10.8 g) over 5 hours.
-
Stage 3: Raise the temperature to 80°C, add an additional portion of sodium hydroxide (3 g), and then add bromine (10 g) over 5 hours.
-
-
Upon completion of the reaction, carefully add 20% fuming sulfuric acid (15 g) to the reaction mixture and heat to 96°C to acidify.
-
Cool the mixture to 25°C and add a 10% aqueous solution of sodium bisulfite (15 g) to quench any excess bromine.
-
Extract the product with ethyl acetate. Separate the organic layer.
-
Distill the organic layer at 110°C to remove the ethyl acetate, and then increase the temperature to 200°C to obtain the crude 4-bromophthalic anhydride.
-
Purify the crude product by vacuum distillation at approximately 0.095 MPa, collecting the fraction at around 215°C to yield pure 4-bromophthalic anhydride.[1]
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Phthalic Anhydride | 148.12 | 20 g | 0.135 |
| Sodium Hydroxide | 40.00 | 14.3 g | 0.358 |
| Bromine | 159.81 | 32.3 g | 0.202 |
| Benzyltrimethylammonium chloride | 185.70 | 0.5 g | 0.0027 |
Table 1: Quantitative data for the synthesis of 4-bromophthalic anhydride.
Step 2: Synthesis of 6-Bromo-2,3-dihydro-1,4-phthalazinedione
This step involves the reaction of 4-bromophthalic anhydride with hydrazine hydrate to form the corresponding phthalhydrazide.
Materials:
-
4-Bromophthalic Anhydride
-
Hydrazine Hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
In a round-bottom flask, suspend 4-bromophthalic anhydride (10 g, 0.044 mol) in ethanol (100 mL).
-
To this suspension, add hydrazine hydrate (2.2 mL, 0.046 mol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol and dry under vacuum to obtain 6-bromo-2,3-dihydro-1,4-phthalazinedione.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 4-Bromophthalic Anhydride | 227.01 | 10 g | 0.044 |
| Hydrazine Hydrate | 50.06 | 2.2 mL (approx. 2.3 g) | 0.046 |
Table 2: Quantitative data for the synthesis of 6-bromo-2,3-dihydro-1,4-phthalazinedione.
Step 3: Synthesis of 1,4-Dichloro-6-bromophthalazine
This procedure details the chlorination of the phthalhydrazide intermediate using phosphorus oxychloride.
Materials:
-
6-Bromo-2,3-dihydro-1,4-phthalazinedione
-
Phosphorus Oxychloride (POCl₃)
-
Crushed Ice
-
Sodium Bicarbonate Solution
Procedure:
-
In a flask equipped with a reflux condenser, carefully add 6-bromo-2,3-dihydro-1,4-phthalazinedione (5 g, 0.021 mol) to phosphorus oxychloride (25 mL).
-
Heat the reaction mixture to reflux and stir for 3-5 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the resulting acidic solution with a saturated solution of sodium bicarbonate.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water and dry thoroughly to yield 1,4-dichloro-6-bromophthalazine.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-Bromo-2,3-dihydro-1,4-phthalazinedione | 241.04 | 5 g | 0.021 |
| Phosphorus Oxychloride | 153.33 | 25 mL | - |
Table 3: Quantitative data for the synthesis of 1,4-dichloro-6-bromophthalazine.
Step 4: Synthesis of this compound
The final step is the reductive dehalogenation of 1,4-dichloro-6-bromophthalazine to the target compound.
Materials:
-
1,4-Dichloro-6-bromophthalazine
-
Palladium on Carbon (10% Pd/C)
-
Ammonium Formate (HCOONH₄)
-
Methanol
Procedure:
-
Dissolve 1,4-dichloro-6-bromophthalazine (2 g, 0.0072 mol) in methanol (50 mL) in a round-bottom flask.
-
To this solution, add 10% palladium on carbon (0.2 g, 10% w/w).
-
Add ammonium formate (2.27 g, 0.036 mol) in portions to the reaction mixture.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,4-Dichloro-6-bromophthalazine | 277.92 | 2 g | 0.0072 |
| 10% Palladium on Carbon | - | 0.2 g | - |
| Ammonium Formate | 63.06 | 2.27 g | 0.036 |
Table 4: Quantitative data for the synthesis of this compound.
This comprehensive guide provides a detailed pathway for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the chemicals and reagents mentioned in these protocols.
References
An In-depth Technical Guide to the Starting Materials and Reaction Conditions for the Synthesis of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 6-bromophthalazine, a valuable heterocyclic compound in medicinal chemistry and drug development. The document details the primary starting materials, key intermediates, and specific reaction conditions for the synthesis of this target molecule. Quantitative data is summarized in structured tables for easy comparison, and detailed experimental protocols for key reactions are provided. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the synthetic processes.
Introduction to this compound
This compound is a substituted derivative of phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a crucial building block in the synthesis of complex pharmaceutical agents. Its derivatives have been explored for a range of biological activities, highlighting the importance of efficient and well-characterized synthetic pathways.
Synthetic Pathways to this compound
Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. Both pathways converge on the formation of a brominated phthalic acid derivative, which is then cyclized with hydrazine to yield the final product.
Route 1: Starting from 4-Bromo-o-xylene
This route involves the oxidation of commercially available 4-bromo-o-xylene to 4-bromophthalic acid, followed by cyclization with hydrazine.
Reaction Pathway:
Caption: Synthetic pathway from 4-Bromo-o-xylene to this compound.
Route 2: Starting from Phthalic Anhydride
This alternative route begins with the bromination of phthalic anhydride to produce 4-bromophthalic anhydride, which is then reacted with hydrazine to form this compound.
Reaction Pathway:
Caption: Synthetic pathway from Phthalic Anhydride to this compound.
Data Presentation: Summary of Reaction Conditions
The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.
Table 1: Oxidation of 4-Bromo-o-xylene to 4-Bromophthalic Acid
| Parameter | Value | Reference |
| Oxidizing Agent | V-Ti-P catalyst with air | [1] |
| Temperature | Not specified | [1] |
| Solvent | Gas phase | [1] |
| Reaction Time | Not specified | [1] |
| Yield | 85% | [1] |
Table 2: Bromination of Phthalic Anhydride to 4-Bromophthalic Anhydride
| Parameter | Value | Reference |
| Brominating Agent | Bromine | [2] |
| Catalyst | N-benzyl-N,N,N-triethylammonium chloride | [2] |
| Base | Sodium hydroxide | [2] |
| Solvent | Water | [2] |
| Temperature | 45 - 80 °C | [2] |
| Reaction Time | 11.7 hours | [2] |
| Yield | 85.4% | [2] |
Table 3: Cyclization of 4-Bromophthalic Anhydride with Hydrazine
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 4-Bromophthalic Anhydride from Phthalic Anhydride[2]
Experimental Workflow:
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Bromophthalazine. Due to the limited availability of experimental spectra in public databases, this document presents high-quality predicted data to aid in the structural elucidation and characterization of this compound. The guide also includes a generalized experimental protocol for NMR data acquisition and visual representations of the molecular structure and a typical NMR workflow.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound was calculated using advanced computational algorithms. The data is presented in the table below, referencing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.61 | Singlet | - |
| H-4 | 9.58 | Singlet | - |
| H-5 | 8.28 | Doublet | 2.0 |
| H-7 | 8.04 | Doublet of Doublets | 8.9, 2.0 |
| H-8 | 8.15 | Doublet | 8.9 |
Note: Predicted data is for guidance and may differ from experimental values.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are reported relative to TMS.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 151.8 |
| C-4 | 151.5 |
| C-4a | 128.2 |
| C-5 | 138.8 |
| C-6 | 125.0 |
| C-7 | 130.1 |
| C-8 | 124.9 |
| C-8a | 133.6 |
Note: Predicted data is for guidance and may differ from experimental values.
Experimental Protocols
While specific experimental parameters for this compound are not available, a general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is provided below.
General NMR Spectroscopy Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Cap the NMR tube and gently agitate to ensure complete dissolution and homogeneity.
-
-
Instrument Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The probe is tuned and matched for the appropriate nucleus (¹H or ¹³C).
-
Shimming is performed to optimize the magnetic field homogeneity.
-
-
¹H NMR Data Acquisition:
-
A standard single-pulse experiment is typically used.
-
Key parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled experiment (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
-
Key parameters include:
-
Pulse angle: 30 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
The FID is processed similarly to the ¹H spectrum.
-
Visualization
Molecular Structure of this compound
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for the assignment of NMR signals.
Caption: Molecular structure of this compound with atom numbering.
Generalized NMR Experimental Workflow
The following diagram outlines the typical workflow for obtaining NMR spectral data.
Caption: A simplified workflow for an NMR experiment.
Spectroscopic Characterization of 6-Bromophthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the heterocyclic compound 6-Bromophthalazine. Due to the limited availability of published spectral data for this specific molecule, this document focuses on the detailed experimental protocols and the expected spectroscopic characteristics derived from its structure. This guide serves as a practical framework for researchers undertaking the analysis of this compound or similar novel compounds.
Molecular Structure and Properties
This compound is a bicyclic aromatic compound with the molecular formula C₈H₅BrN₂ and a molecular weight of 209.046 g/mol . Its structure, featuring a phthalazine core substituted with a bromine atom, dictates the spectroscopic signatures that are detailed in the subsequent sections.
Molecular Structure:
Spectroscopic Data (Predicted)
The following tables summarize the predicted key spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 9.2 - 9.4 | Singlet | - |
| H-4 | 9.1 - 9.3 | Singlet | - |
| H-5 | 7.8 - 8.0 | Doublet | 8.0 - 9.0 |
| H-7 | 7.9 - 8.1 | Doublet of doublets | 8.0 - 9.0, 1.5 - 2.5 |
| H-8 | 8.1 - 8.3 | Doublet | 1.5 - 2.5 |
Note: Predicted values are based on the analysis of similar heterocyclic and aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 155 |
| C-4 | 150 - 155 |
| C-4a | 125 - 130 |
| C-5 | 128 - 132 |
| C-6 | 120 - 125 |
| C-7 | 135 - 140 |
| C-8 | 125 - 130 |
| C-8a | 130 - 135 |
Note: These are estimated chemical shift ranges. The carbon attached to bromine (C-6) is expected to be in the lower end of the aromatic region.
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| C=N stretch | 1600 - 1650 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |
| C-Br stretch | 500 - 600 | Strong |
Table 4: Predicted UV-Vis Absorption Maxima
| Transition | Predicted λₘₐₓ (nm) | Solvent |
| π → π* | 250 - 280, 300 - 330 | Ethanol or Methanol |
Note: Phthalazine and its derivatives typically exhibit multiple absorption bands in the UV region due to π → π transitions within the aromatic system.*
Table 5: Predicted Mass Spectrometry Fragments
| m/z | Ion |
| 208/210 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Br) |
| 129 | [M-Br]⁺ |
| 102 | [C₇H₄N₂]⁺ |
Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation: A solid sample of this compound can be prepared using the KBr pellet method.[1]
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[2]
-
The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.[2]
-
Alternatively, a thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), dropping the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[3]
-
-
Instrumentation: An FT-IR spectrometer is used.
-
Data Acquisition:
-
A background spectrum of a blank KBr pellet or the clean salt plate is recorded.[1]
-
The sample pellet or plate is placed in the sample holder.
-
The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation:
-
A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
-
A series of dilutions are prepared from the stock solution to obtain concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
The spectrophotometer is zeroed using a cuvette filled with the pure solvent as a blank.
-
The absorbance of each sample solution is measured over a wavelength range of 200-800 nm.[5]
-
-
Data Analysis: The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are determined from the resulting spectrum.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of this compound.
Methodology:
-
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[7]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: The carbon NMR spectrum is acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[8]
-
-
Data Analysis:
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: The sample is introduced into the mass spectrometer, typically after being vaporized. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used, where the sample is dissolved in a suitable solvent.[11]
-
Instrumentation: A mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used.[12]
-
Data Acquisition: The instrument is set to scan a specific mass-to-charge (m/z) range.
-
Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) should be clearly visible.[13]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the Spectroscopic Characterization of this compound.
References
- 1. jascoinc.com [jascoinc.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.latech.edu [chem.latech.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. asdlib.org [asdlib.org]
The Reaction of 6-Bromophthalazine with Hydrazine Hydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the reaction between 6-bromophthalazine and hydrazine hydrate, a critical transformation for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides a plausible reaction mechanism, a detailed experimental protocol derived from analogous reactions, and a discussion of the expected outcomes.
Introduction
The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antihypertensive, anticancer, and anti-inflammatory properties. The introduction of a hydrazine moiety onto the phthalazine ring system opens up a plethora of possibilities for further functionalization, leading to the creation of diverse chemical libraries for drug discovery. The reaction of this compound with hydrazine hydrate is a key step in accessing 6-hydrazinylphthalazine, a versatile intermediate for the synthesis of more complex molecules.
The core of this transformation lies in the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, the electron-rich hydrazine acts as a nucleophile, attacking the electron-deficient phthalazine ring and displacing the bromide leaving group. The nitrogen atoms within the phthalazine ring activate the aromatic system towards nucleophilic attack, facilitating the substitution.
Reaction Mechanism and Pathway
The reaction of this compound with hydrazine hydrate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The proposed pathway is illustrated below.
Caption: Proposed Nucleophilic Aromatic Substitution (SNAr) pathway for the reaction.
The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine onto the carbon atom bearing the bromine atom on the phthalazine ring. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge is delocalized over the phthalazine ring and further stabilized by the electron-withdrawing effect of the ring nitrogens. In the final step, the aromaticity of the phthalazine ring is restored by the elimination of the bromide ion, yielding the final product, 6-hydrazinylphthalazine.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of 6-hydrazinylphthalazine from this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions involving halo-heterocycles and hydrazine.
Materials and Reagents:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (95% or absolute)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Caption: A generalized experimental workflow for the synthesis.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (5-10 eq) dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle temperature increase.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol by rotary evaporation.
-
Isolation: To the resulting residue, add cold deionized water to precipitate the crude product. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water to remove excess hydrazine hydrate and any inorganic salts.
-
Drying: Dry the crude product in a desiccator or under vacuum.
-
Purification: Purify the crude 6-hydrazinylphthalazine by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain a crystalline solid.
-
Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 6-hydrazinylphthalazine based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Molar Ratio (this compound:Hydrazine Hydrate) | 1 : 5-10 | An excess of hydrazine hydrate is used to drive the reaction to completion. |
| Solvent | Ethanol | Other high-boiling point alcohols or aprotic polar solvents can also be used. |
| Reaction Temperature | Reflux (~80-90 °C) | The reaction requires heating to overcome the activation energy of the SNAr reaction. |
| Reaction Time | 4 - 12 hours | Reaction time should be optimized by monitoring with TLC. |
| Typical Yield | 70 - 90% | Yield is dependent on the purity of starting materials and efficiency of work-up and purification. |
Safety Precautions
-
Hydrazine hydrate is toxic and corrosive. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
-
This compound is a halogenated aromatic compound and should be handled with care. Avoid inhalation and skin contact.
-
The reaction should be conducted in a well-ventilated area.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The reaction of this compound with hydrazine hydrate is an efficient method for the synthesis of 6-hydrazinylphthalazine, a valuable intermediate in the development of new pharmaceutical agents and functional materials. The reaction proceeds through a well-understood nucleophilic aromatic substitution mechanism. The provided experimental protocol, based on established chemical literature, offers a reliable starting point for researchers in this field. Careful optimization of reaction conditions and adherence to safety protocols are essential for successful and safe synthesis.
Navigating the Solubility Landscape of 6-Bromophthalazine: A Technical Guide for Researchers
For Immediate Release
Introduction to 6-Bromophthalazine
This compound (CAS No. 19064-74-5) is a heterocyclic organic compound with a molecular formula of C8H5BrN2 and a molecular weight of approximately 209.05 g/mol .[1][2][3] Its structure, featuring a phthalazine ring system substituted with a bromine atom, makes it a molecule of interest in medicinal chemistry and materials science. Understanding its solubility is a critical first step in designing and developing new therapeutic agents, as solubility directly impacts bioavailability, formulation, and routes of administration.
Quantitative Solubility Data
A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common organic solvents. To facilitate future research and provide a standardized framework for reporting, the following table is presented as a template for organizing experimentally determined solubility data.
Table 1: Template for Reporting Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | 25 | Data | Data | e.g., Shake-Flask Method |
| e.g., Methanol | 25 | Data | Data | e.g., HPLC Analysis |
| e.g., Acetone | 25 | Data | Data | e.g., Gravimetric Analysis |
| e.g., Dichloromethane | 25 | Data | Data | e.g., UV-Vis Spectroscopy |
| e.g., Toluene | 25 | Data | Data | e.g., Shake-Flask Method |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Data | Data | e.g., HPLC Analysis |
| e.g., N,N-Dimethylformamide (DMF) | 25 | Data | Data | e.g., Gravimetric Analysis |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemistry. The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[4]
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the undissolved solid to settle. Centrifugation can be employed to facilitate a clear separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Quantification: Analyze the concentration of this compound in the sampled supernatant using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from the sampled solution and weigh the remaining solid residue.
-
Spectroscopic Analysis: Measure the absorbance of the solution at a specific wavelength using a UV-Vis spectrophotometer and determine the concentration based on a pre-established calibration curve.
-
Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of this compound in the sample, again referencing a calibration curve.
-
-
Data Reporting: Express the solubility in appropriate units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
Caption: Workflow for Experimental Solubility Determination.
Relevance in Drug Development
The solubility of a potential drug candidate is a critical parameter that influences its entire development lifecycle. Poor solubility can lead to low bioavailability, making it difficult for the compound to be absorbed into the bloodstream and reach its therapeutic target. The principles of prodrug design are often employed to improve the solubility and other physicochemical properties of promising but challenging molecules.[5] By modifying the chemical structure of a drug, a prodrug can be created with enhanced solubility for administration, which is then converted to the active drug form within the body.
While no specific signaling pathways involving this compound have been identified in the initial search, its structural motifs are common in compounds investigated for various therapeutic areas. The development of boron-containing compounds, for instance, has shown promise in drug discovery, highlighting the importance of exploring novel chemical scaffolds.[6]
Conclusion
This technical guide provides a foundational understanding of the importance of solubility for this compound and outlines the necessary experimental framework for its determination. While specific solubility data remains to be experimentally established and published, the provided protocols and data presentation templates offer a clear path forward for researchers. A thorough characterization of the solubility of this compound in a range of common organic solvents is an essential step that will undoubtedly accelerate its evaluation in drug discovery and other scientific applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound - CAS:19064-74-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound|19064-74-5 - MOLBASE Encyclopedia [m.molbase.com]
- 4. Experimental measurement, thermodynamic analysis, and mathematical modeling for budesonide solubility in 1-propanol + water mixtures at T = (293.2 to 313.2) K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prodrugs: design and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 6-Bromophthalazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the crystal structure of 6-bromophthalazine. Following a comprehensive search of scientific literature and crystallographic databases, no experimental determination of the crystal structure for this compound has been publicly reported. However, to provide valuable insights for researchers in the field, this document presents a detailed analysis of the crystal structure of the closely related isomer, 5-bromophthalazine, in its hemihydrate form. The experimental protocols for the synthesis and crystallographic analysis of 5-bromophthalazine hemihydrate are detailed, offering a robust methodological template for the future determination of the this compound structure. All quantitative data for 5-bromophthalazine hemihydrate is summarized in structured tables, and a generalized experimental workflow is visualized using the DOT language.
Introduction
Phthalazine derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities. The introduction of a bromine substituent onto the phthalazine core, as in this compound, can significantly modulate its physicochemical properties and biological activity. A thorough understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for structure-based drug design and the development of novel therapeutic agents.
While the crystal structure of this compound is not available, the structure of its isomer, 5-bromophthalazine hemihydrate, has been determined by X-ray diffraction.[1] This guide will leverage the data from this related structure to provide a foundational understanding for researchers.
Crystal Structure Analysis of 5-Bromophthalazine Hemihydrate
The crystal structure of 5-bromophthalazine hemihydrate (C₈H₅BrN₂·0.5H₂O) reveals a planar phthalazine ring system.[1] The crystal packing is stabilized by O—H⋯N hydrogen bonds and N⋯Br short contacts, forming a two-dimensional network.[1]
Crystallographic Data
The following tables summarize the key crystallographic data for 5-bromophthalazine hemihydrate.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₅BrN₂·0.5H₂O |
| Formula Weight | 218.06 g/mol |
| Temperature | 113 K |
| Wavelength | Mo Kα (λ = 0.71073 Å) |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | |
| a | 13.5000 (18) Å |
| b | 29.964 (5) Å |
| c | 7.5565 (5) Å |
| α, β, γ | 90°, 90°, 90° |
| Volume | 3056.7 (7) ų |
| Z | 16 |
| Density (calculated) | 1.895 Mg/m³ |
| Absorption Coefficient | 5.31 mm⁻¹ |
| F(000) | 1712 |
| Data Collection | |
| Diffractometer | Rigaku Saturn724 CCD |
| Reflections Collected | 7799 |
| Independent Reflections | 1819 [R(int) = 0.064] |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Params | 1819 / 2 / 109 |
| Goodness-of-fit on F² | 1.06 |
| Final R indices [I>2σ(I)] | R1 = 0.029, wR2 = 0.074 |
| R indices (all data) | R1 = 0.030, wR2 = 0.075 |
| Largest diff. peak/hole | 0.74 and -0.77 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Atom 1 | Atom 2 | Length |
| Br1 | C3 | 1.887(3) |
| N1 | C1 | 1.304(4) |
| N1 | N2 | 1.367(4) |
| N2 | C8 | 1.308(4) |
| C1 | C2 | 1.421(4) |
Table 3: Selected Bond Angles (°)
| Atom 1 | Atom 2 | Atom 3 | Angle |
| C1 | N1 | N2 | 119.5(3) |
| C8 | N2 | N1 | 119.2(3) |
| N1 | C1 | C2 | 123.6(3) |
| C7 | C2 | C1 | 118.2(3) |
| C4 | C3 | Br1 | 119.6(2) |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis and crystal structure determination of 5-bromophthalazine hemihydrate, which can serve as a methodological basis for studying this compound.[1]
Synthesis of 5-Bromophthalazine
5-Bromophthalazine was synthesized from 3-bromobenzene-1,2-dicarbaldehyde and hydrazine.[1]
Protocol:
-
Dissolve 3-bromobenzene-1,2-dicarbaldehyde in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature for a specified period.
-
Remove the solvent and excess hydrazine under reduced pressure.
-
Purify the resulting solid by recrystallization from an appropriate solvent (e.g., diethyl ether) to yield the final product.
Single-Crystal X-ray Diffraction
Protocol:
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a solvent such as methanol.[1]
-
Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD detector and a suitable X-ray source (e.g., Mo Kα radiation).[1] Collect diffraction data at a low temperature (e.g., 113 K) to minimize thermal vibrations.[1]
-
Structure Solution and Refinement: Process the collected data using appropriate software. Solve the crystal structure using direct methods and refine the model by full-matrix least-squares on F².[1] Locate and refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine them using a riding model.[1]
Visualized Workflow
The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of a bromophthalazine derivative.
Conclusion
While the crystal structure of this compound remains to be determined, the detailed crystallographic data and experimental protocols for the related 5-bromophthalazine hemihydrate provide a crucial reference point for researchers. The methodologies outlined in this guide offer a clear pathway for the future synthesis, crystallization, and structural determination of this compound. Such studies are essential for advancing our understanding of structure-activity relationships in this important class of heterocyclic compounds and will undoubtedly aid in the rational design of new therapeutic agents.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction, which couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base, is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Phthalazine derivatives are an important class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities. The functionalization of the phthalazine core via Suzuki coupling, specifically at the 6-position, allows for the introduction of diverse aryl and heteroaryl substituents, enabling the exploration of structure-activity relationships and the development of novel drug candidates.
This document provides a detailed protocol for the Suzuki coupling of 6-bromophthalazine with various arylboronic acids. The protocol is based on established methodologies for the Suzuki coupling of related nitrogen-containing heterocycles and provides a solid foundation for researchers to successfully implement this transformation in their own laboratories.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General reaction scheme for the Suzuki coupling of this compound.
Data Presentation: Comparison of Reaction Conditions for Analogous Heterocycles
While specific data for the Suzuki coupling of this compound is not extensively reported, the following table summarizes reaction conditions and yields for the coupling of structurally similar bromo-substituted nitrogen heterocycles, such as bromopyrimidines and halopurines. This data provides a valuable starting point for optimizing the reaction for this compound.[1][2]
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60 | [1] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 70-80 | 18-22 | 40 | [1] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | ACN/H₂O | 70-80 | 18-22 | 36 | [1] |
| 4 | 9-benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | Toluene | 100 | - | Good | [2] |
| 5 | 9-benzyl-6-chloropurine | (3-Nitrophenyl)boronic acid | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | DME/H₂O | 85 | - | Moderate | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The nitrogen atoms within the pyrimidine and purine rings can influence the reaction, potentially affecting yields.[1]
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 solvent-to-water ratio) to the flask via syringe. The total solvent volume should be sufficient to ensure proper stirring (e.g., 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and allow it to stir for the required time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-arylphthalazine product.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.
References
Application Notes and Protocols for the Sonogashira Reaction of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Sonogashira cross-coupling reaction of 6-bromophthalazine with terminal alkynes. This protocol is essential for the synthesis of novel 6-alkynylphthalazine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The Sonogashira reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3]
Introduction
The phthalazine core is a significant pharmacophore found in numerous biologically active compounds. The functionalization of the phthalazine scaffold at the 6-position via Sonogashira coupling allows for the introduction of diverse alkynyl moieties, enabling the exploration of structure-activity relationships and the development of new therapeutic agents and functional materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[4]
Reaction Scheme
Caption: General scheme of the Sonogashira reaction of this compound.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous DMF (5 mL), freshly distilled triethylamine (2.0 mmol, 2.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for 15 minutes, then heat to 80-100 °C. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-alkynylphthalazine derivative.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Representative Yields
The following table summarizes the expected yields for the Sonogashira coupling of this compound with various terminal alkynes based on reactions with similar substrates.
| Entry | Alkyne Partner | Product | Expected Yield (%) |
| 1 | Phenylacetylene | 6-(Phenylethynyl)phthalazine | 85-95 |
| 2 | 1-Hexyne | 6-(Hex-1-yn-1-yl)phthalazine | 75-85 |
| 3 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)phthalazine | 90-98 |
| 4 | 3-Ethynylpyridine | 6-(Pyridin-3-ylethynyl)phthalazine | 70-80 |
Experimental Workflow
Caption: Step-by-step workflow for the Sonogashira reaction of this compound.
Safety Precautions
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Triethylamine is a corrosive and flammable liquid.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reaction should be performed under an inert atmosphere as the palladium catalyst can be sensitive to air and moisture.
References
Application Notes and Protocols for the Step-by-Step Buchwald-Hartwig Amination of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope, functional group tolerance, and generally milder conditions compared to traditional methods.[1] Phthalazine derivatives are important structural motifs found in many biologically active compounds, and the ability to introduce diverse amino groups at the 6-position via Buchwald-Hartwig amination opens up vast possibilities for the synthesis of novel chemical entities with potential therapeutic applications.
This document provides detailed application notes and a step-by-step protocol for the Buchwald-Hartwig amination of 6-Bromophthalazine.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired 6-aminophthalazine derivative and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific amine coupling partner.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This protocol should be adapted and optimized for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, 0.1 M concentration of the limiting reagent)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Degassing: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromo-substituted nitrogen heterocycles with various amines. While specific data for this compound is limited in the literature, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophthalazin-1(2H)-one | Morpholine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 |
| 4-Bromophthalazin-1(2H)-one | Aniline | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 87 |
| 4-Bromophthalazin-1(2H)-one | Piperidine | Pd₂(dba)₃ (2.5) | RuPhos (5.0) | NaOtBu (1.4) | Dioxane | 100 | 24 | 91 |
| 4-Bromophthalazin-1(2H)-one | n-Butylamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 75 |
| 4-Bromophthalazin-1(2H)-one | Diethylamine | Pd₂(dba)₃ (2.5) | BINAP (7.5) | NaOtBu (1.4) | Toluene | 100 | 24 | 68 |
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Suzuki Coupling of 6-Bromophthalazine with Heteroaryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The phthalazine scaffold is a privileged structure found in numerous therapeutic agents, exhibiting anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] Notably, phthalazine-based compounds have been developed as potent inhibitors of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase (PARP).[2][3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[4] This reaction offers a robust strategy for the functionalization of the phthalazine core by introducing various heteroaryl substituents, which can significantly modulate the biological activity of the resulting molecules. This document provides detailed application notes and protocols for the Suzuki coupling of 6-bromophthalazine with a range of heteroaryl boronic acids, aimed at facilitating the synthesis of novel drug candidates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (heteroaryl boronic acid). The reaction proceeds through a catalytic cycle that typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a phthalazine derivative with various heteroaryl boronic acids. While specific data for this compound is limited in readily available literature, the data for the structurally related 3-bromo-6-(thiophen-2-yl)phthalazine provides a strong predictive basis for reaction outcomes.
| Entry | Heteroaryl Boronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5'-Hexyl-2,2'-bithiophene-5-boronic acid | 1-(5'-Hexyl-2,2'-bithiophen-5-yl)-4-(thiophen-2-yl)phthalazine | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 26 |
| 2 | 5-Hexylthiophene-2-boronic acid | 1-(5-Hexylthiophen-2-yl)-4-(thiophen-2-yl)phthalazine | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 48 | 19 |
Data derived from the Suzuki-Miyaura cross-coupling of 3-bromo-6-(thiophen-2-yl)phthalazine.[5]
Experimental Protocols
This section provides a detailed protocol for the Suzuki coupling of a brominated phthalazine with a heteroaryl boronic acid. The protocol is based on established methods for similar nitrogen-containing heterocycles.[5][6]
Materials:
-
This compound (or a derivative like 3-bromo-6-(thiophen-2-yl)phthalazine)
-
Heteroaryl boronic acid (e.g., Pyridine-3-boronic acid, Thiophene-2-boronic acid) (1.2 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 5 mol%)
-
Base (e.g., 2M aqueous Sodium Carbonate [Na₂CO₃])
-
Solvent system (e.g., 1,2-Dimethoxyethane (DME), Ethanol, and Water)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane, Hexane)
Procedure:
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the brominated phthalazine (1.0 mmol), the heteroaryl boronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).
-
Solvent Addition: Add the solvent system, for example, a mixture of DME (8 mL), ethanol (2 mL), and 2M aqueous Na₂CO₃ solution (1 mL), to the flask.
-
Degassing: Seal the flask and degas the reaction mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 24-48 hours, as indicated by TLC), cool the mixture to room temperature.
-
Extraction: Extract the reaction mixture with a suitable organic solvent, such as chloroform or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane) to afford the pure heteroaryl-substituted phthalazine.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Mandatory Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling of this compound.
Applications in Drug Discovery
Heteroaryl-substituted phthalazines are of significant interest in drug discovery due to their potential to inhibit key signaling pathways implicated in cancer and other diseases.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3] Several phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[2][7] By blocking the ATP binding site of the VEGFR-2 tyrosine kinase, these compounds can inhibit downstream signaling pathways, leading to a reduction in tumor angiogenesis and growth.
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
PARP-1 Inhibition: Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[3] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP-1 leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. Olaparib, an approved PARP inhibitor, features a phthalazinone core structure.[8] The synthesis of novel heteroaryl-substituted phthalazines via Suzuki coupling provides a pathway to new and potentially more effective PARP inhibitors.
Caption: PARP-1 inhibition by phthalazine derivatives in DNA damage repair.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of novel heteroaryl-substituted phthalazines. These compounds are valuable scaffolds in drug discovery, with demonstrated potential as inhibitors of key cancer targets like VEGFR-2 and PARP-1. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. biorbyt.com [biorbyt.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Microwave-Assisted Sonogashira Coupling of 6-Bromophthalazine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted Sonogashira coupling of 6-bromophthalazine. This reaction is a powerful tool for the synthesis of a diverse range of 6-alkynylphthalazine derivatives, which are of significant interest in medicinal chemistry and materials science due to their potential biological activities and unique photophysical properties. Microwave irradiation offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for this transformation.
Introduction
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and typically a copper(I) co-catalyst. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The incorporation of microwave technology significantly accelerates this process, often reducing reaction times from hours to minutes and improving yields by minimizing the formation of side products.[1][2] Microwave heating directly and efficiently energizes the polar reactants and catalysts in the reaction mixture, leading to rapid and uniform heating.[1]
The phthalazine core is a privileged scaffold in medicinal chemistry, and the introduction of an alkynyl moiety at the 6-position via Sonogashira coupling allows for extensive structural diversification, enabling the exploration of structure-activity relationships in drug discovery programs.
Optimized Reaction Protocol
This protocol is a generalized procedure derived from established methods for the microwave-assisted Sonogashira coupling of various aryl bromides, including heteroaromatic substrates.[3][4] Optimization may be required for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Ligand (e.g., PPh₃, if using a palladium precursor without an integrated phosphine ligand)
-
Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), toluene)
-
Microwave synthesis reactor
-
Appropriate reaction vessel (microwave-safe)
-
Stir bar
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the terminal alkyne (1.2-1.5 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).
-
For the copper-catalyzed variant, add CuI (1-3 mol%).
-
Add the base (e.g., Et₃N, 2-3 equiv).
-
Add the appropriate solvent (e.g., DMF, to achieve a suitable concentration).
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a pre-determined temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynylphthalazine.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Sonogashira coupling of various aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Microwave-Assisted Sonogashira Coupling of Various Aryl Bromides
| Entry | Aryl Bromide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ / [C₈mim][NTf₂] | Et₃N | Ionic Liquid | 50 | 30 | >95 |
| 2 | Bromobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN | 100 | 10 | High |
| 3 | 4-Bromobenzonitrile | Various Alkynyltrifluoroborates | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 100 | 10-20 | 70-95 |
| 4 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 120 | 15 | 85 |
| 5 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 140 | 20 | 92 |
Data compiled from analogous reactions reported in the literature.[3]
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for this reaction and the widely accepted catalytic cycle for the Sonogashira coupling.
Caption: Experimental workflow for microwave-assisted Sonogashira coupling.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Concluding Remarks
The microwave-assisted Sonogashira coupling of this compound represents a highly effective and efficient method for the synthesis of novel 6-alkynylphthalazine derivatives. The significant reduction in reaction times and often improved yields make this a valuable technique for high-throughput synthesis and library generation in drug discovery and materials science research. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful synthetic transformation.
References
Application Notes and Protocols: Ligand Screening for Buchwald-Hartwig Amination of 6-Bromophthalazine
Abstract:
This document provides detailed application notes and protocols for the screening of phosphine ligands in the palladium-catalyzed Buchwald-Hartwig amination of 6-bromophthalazine. The synthesis of N-substituted phthalazine derivatives is of significant interest in medicinal chemistry and drug development. The choice of ligand is critical for achieving high yields and reaction efficiency. These notes offer a comparative overview of common ligands, detailed experimental procedures, and troubleshooting guidelines to facilitate the optimization of this important transformation.
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly for the preparation of arylamines, which are prevalent in pharmaceuticals, natural products, and advanced materials.[2] The phthalazine core is a key structural motif in many biologically active compounds, and the ability to functionalize it via C-N bond formation is of high value to researchers, scientists, and drug development professionals.
The efficiency of the Buchwald-Hartwig amination is highly dependent on the catalyst system, which consists of a palladium precursor and a supporting ligand.[2] Bulky, electron-rich phosphine ligands are particularly effective in promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] The selection of the optimal ligand is often substrate-dependent, necessitating a screening process for each specific application. This document provides a guide to ligand selection and a detailed protocol for screening ligands for the amination of this compound.
Data Presentation: Comparative Performance of Phosphine Ligands
Table 1: Ligand Screening for the Buchwald-Hartwig Amination of 2-Bromofluorene with Aniline. [4]
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | TTBP·HBF₄ (4) | K₂CO₃ (2) | Toluene | 24 | 25 |
| 2 | Pd(OAc)₂ (2) | TTBP·HBF₄ (4) | K₃PO₄ (2) | Toluene | 48 | 62 |
| 3 | Pd(OAc)₂ (2) | TTBP·HBF₄ (4) | Cs₂CO₃ (2) | Toluene | 24 | 70 |
| 4 | Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ (2) | Toluene | 24 | 35 |
| 5 | Pd(OAc)₂ (2) | BINAP (4) | K₃PO₄ (2) | Toluene | 24 | 45 |
| 6 | Pd(OAc)₂ (2) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 17 | 78 |
| 7 | Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Toluene | 24 | 40 |
| 8 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene | 17 | 75 |
| 9 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Toluene | 24 | 55 |
| 10 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 24 | 15 |
| 11 | Pd(OAc)₂ (2) | PPh₃ (4) | K₃PO₄ (2) | Toluene | 24 | 65 |
| 12 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Toluene | 24 | 20 |
| 13 | Pd₂(dba)₃ (1) | TTBP·HBF₄ (4) | K₃PO₄ (2) | Toluene | 24 | 55 |
| 14 | Pd₂(dba)₃ (1) | TTBP·HBF₄ (4) | Cs₂CO₃ (2) | Toluene | 24 | 60 |
| 15 | Pd₂(dba)₃ (1) | BINAP (4) | Cs₂CO₃ (2) | Toluene | 17 | 67 |
Reaction Conditions: 2-bromofluorene (1 equiv), aniline (1.2 equiv), base (2 equiv), palladium source, and ligand in toluene at 110 °C.
Note: The choice of optimal ligand is highly substrate- and amine-dependent. It is recommended to screen a variety of ligands, including but not limited to those listed above, such as XPhos, RuPhos, and BrettPhos, for the amination of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the screening of ligands and a general procedure for the Buchwald-Hartwig amination of this compound.
This protocol is designed for the parallel screening of multiple ligands in 96-well plates.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, morpholine)
-
Palladium precursor stock solution (e.g., Pd₂(dba)₃ in anhydrous toluene)
-
Ligand stock solutions (e.g., XPhos, RuPhos, BrettPhos, BINAP, Xantphos in anhydrous toluene)
-
Base (e.g., Sodium tert-butoxide, Potassium phosphate)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Internal standard stock solution (e.g., dodecane in anhydrous toluene)
-
96-well reaction plate with septa and caps
-
Inert atmosphere glovebox or Schlenk line setup
-
Magnetic stirrer and heating block for 96-well plates
-
GC or LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Prepare a stock solution of the amine in the same solvent.
-
Prepare individual stock solutions for each ligand to be screened.
-
Prepare a stock solution of the palladium precursor.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup (in a glovebox):
-
To each well of the 96-well plate, add the desired amount of base.
-
Add the palladium precursor stock solution to each well.
-
Add the respective ligand stock solution to each designated well.
-
Add the this compound and amine stock solutions to all wells.
-
Add the internal standard stock solution to each well.
-
Add additional solvent to reach the desired reaction concentration.
-
-
Reaction Execution:
-
Seal the vials with septa and caps.
-
Place the 96-well plate on a magnetic stirrer and heating block.
-
Heat the reaction block to the desired temperature (typically 80-110 °C) and stir for the specified time (e.g., 16 hours).
-
-
Work-up and Analysis:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water to each well.
-
Add an extraction solvent (e.g., ethyl acetate) to each well, cap, and vortex.
-
Separate the organic layer. A filter plate can be used for parallel work-up.
-
Dry the organic extracts over a drying agent (e.g., Na₂SO₄).
-
Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.
-
This protocol is a general guideline for a standard laboratory-scale reaction.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk flask or oven-dried vial, add this compound, the palladium precursor, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Add the amine via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-6-aminophthalazine.
-
Mandatory Visualization
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.
References
Application Notes and Protocols: Synthesis of PARP Inhibitors Utilizing 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response network. Inhibitors of PARP have emerged as a significant class of targeted therapies, particularly for cancers harboring defects in homologous recombination repair pathways, such as those with BRCA1/2 mutations. The phthalazinone scaffold is a core structural motif present in several potent PARP inhibitors, including the FDA-approved drug Olaparib. This document provides detailed application notes and protocols for the synthesis of phthalazinone-based PARP inhibitors, with a specific focus on the strategic use of 6-Bromophthalazine as a key starting material.
The synthetic strategies outlined herein leverage modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce diverse functionalities at the C6 position of the phthalazinone core, enabling the exploration of structure-activity relationships and the development of novel and potent PARP inhibitors.
Signaling Pathway and Mechanism of Action
PARP enzymes, particularly PARP1 and PARP2, are activated by DNA single-strand breaks (SSBs). Upon activation, PARP utilizes NAD+ as a substrate to synthesize and attach chains of poly(ADP-ribose) (PAR) to itself and other nuclear proteins. This PARylation process recruits other DNA repair factors to the site of damage to facilitate SSB repair. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), unrepaired SSBs can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. PARP inhibitors block the catalytic activity of PARP, preventing SSB repair. This leads to an accumulation of SSBs, which are subsequently converted to DSBs. In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death through a process known as synthetic lethality.
Synthetic Workflow Overview
The synthesis of phthalazinone-based PARP inhibitors from this compound generally follows a convergent strategy. The core phthalazinone moiety is first synthesized and subsequently coupled with a suitably functionalized side chain. This modular approach allows for the late-stage introduction of diversity, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of a Key Intermediate via Suzuki Coupling
This protocol describes a representative synthesis of a 6-arylphthalazinone intermediate, a crucial building block for many PARP inhibitors, via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 eq)
-
Triphenylphosphine (PPh3) (0.1 eq)
-
Potassium carbonate (K2CO3) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified 6-arylphthalazinone by NMR and Mass Spectrometry.
Protocol 2: Synthesis of a PARP Inhibitor via Sonogashira Coupling
This protocol outlines the synthesis of a 6-alkynylphthalazinone, another key intermediate, which can be further elaborated to afford final PARP inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified 6-alkynylphthalazinone by NMR and Mass Spectrometry.
Data Presentation
The following table summarizes the inhibitory activities of representative phthalazinone-based PARP inhibitors, including Olaparib, which can be synthesized through routes involving intermediates derived from this compound.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference |
| Olaparib | 5 | 1 | [1][2] |
| Rucaparib | 1.4 | 0.2-0.3 | [3] |
| Niraparib | 3.8 | 2.1 | [3] |
| Talazoparib | 0.57 | - | [3] |
| Veliparib | 5.2 | 2.9 | [3] |
IC50 values can vary depending on the assay conditions.
Logical Relationships in Synthesis
The successful synthesis of the target PARP inhibitor is contingent on a series of logical dependencies, from the choice of starting materials to the selection of appropriate reaction conditions.
References
Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Focus on Prominent Scaffolds
Application Note
Audience: Researchers, scientists, and drug development professionals.
Subject: Synthesis and evaluation of Anaplastic Lymphoma Kinase (ALK) inhibitors.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that has emerged as a critical therapeutic target in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). The development of small-molecule ALK inhibitors has significantly improved patient outcomes. While a diverse range of heterocyclic scaffolds have been explored for ALK inhibition, this document addresses the specific inquiry into the use of a 6-Bromophthalazine scaffold.
A comprehensive review of the current scientific literature reveals that the this compound scaffold has not been reported as a core structure in the synthesis of ALK inhibitors. Research on phthalazine derivatives as kinase inhibitors has predominantly focused on other targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5]
Therefore, this document will provide detailed protocols and application notes on a well-established and clinically relevant scaffold for ALK inhibitors: the 2,4-diarylaminopyrimidine core. This scaffold is central to the structure of several potent ALK inhibitors and serves as an excellent model for understanding the synthesis and evaluation of this class of targeted therapies.
ALK Signaling Pathway and Inhibition
Aberrant ALK activation, often through chromosomal rearrangements leading to fusion proteins (e.g., EML4-ALK), results in the constitutive activation of its kinase domain. This triggers downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation, survival, and metastasis. Small-molecule ALK inhibitors are typically ATP-competitive, binding to the kinase domain of ALK and preventing its autophosphorylation, thereby blocking downstream signaling.
Data Presentation: Potency of 2,4-Diarylaminopyrimidine ALK Inhibitors
The following table summarizes the in vitro inhibitory potency of representative 2,4-diarylaminopyrimidine-based ALK inhibitors against wild-type ALK and common resistance mutations.
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| L6 | 2,4-Diarylaminopyrimidine | ALK (WT) | 1.8 | [6] |
| ALK (L1196M) | 3.9 | [6] | ||
| ALK (G1202R) | 5.2 | [6] | ||
| B10 | 2,4-Diarylaminopyrimidine | ALK (WT) | 4.59 | [7] |
| ALK (L1196M) | 2.07 | [7] | ||
| ALK (G1202R) | 5.95 | [7] | ||
| Compound 29 | 2,4-Diaminopyrimidine | ALK (WT) | Enzymatic and cell-based activity reported as promising | [8] |
| SOMCL-12-81 | 2,4-Diarylaminopyrimidine | ALK (WT) | 2.7 | [9] |
| ALK (L1196M) | 15.3 | [9] |
Experimental Protocols
Protocol 1: General Synthesis of 2,4-Diarylaminopyrimidine ALK Inhibitors
This protocol outlines a common synthetic route for creating a 2,4-diarylaminopyrimidine core, which can be further functionalized to produce a variety of ALK inhibitors.
Materials and Reagents:
-
2,4-Dichloropyrimidine
-
Substituted aniline (for C4 position)
-
Substituted aniline (for C2 position)
-
Diisopropylethylamine (DIPEA) or similar non-nucleophilic base
-
Solvents: Isopropanol (IPA), N,N-Dimethylformamide (DMF), Dioxane
-
Palladium catalyst (e.g., Pd2(dba)3) and ligand (e.g., Xantphos) for Buchwald-Hartwig coupling if required
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Step 1: Synthesis of 2-chloro-N-arylpyrimidin-4-amine intermediate.
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in isopropanol, add the first substituted aniline (1.1 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield the intermediate product. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
-
Step 2: Synthesis of the final N2,N4-diarylpyrimidine-2,4-diamine.
-
In a reaction vessel, combine the 2-chloro-N-arylpyrimidin-4-amine intermediate from Step 1 (1.0 eq), the second substituted aniline (1.2 eq), and an acid catalyst (e.g., a few drops of concentrated HCl or p-toluenesulfonic acid).[10]
-
Add a suitable solvent such as isopropanol or a mixture of dioxane and water.
-
Heat the mixture to reflux (90-110 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final 2,4-diarylaminopyrimidine inhibitor.
-
-
Characterization:
-
Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess the purity using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: In Vitro ALK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general method for determining the IC50 value of a synthesized compound against ALK kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[11]
Materials and Reagents:
-
Recombinant human ALK kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled, ATP-competitive)
-
Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compound (synthesized inhibitor) dissolved in DMSO
-
384-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound by performing serial dilutions in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Prepare a 3X mixture of ALK kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 3X solution of the Kinase Tracer in kinase buffer.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 5 µL of the 3X test compound dilutions. For control wells (0% inhibition), add 5 µL of kinase buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Initiate the binding reaction by adding 5 µL of the 3X Kinase Tracer solution to all wells. The final volume in each well will be 15 µL.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both the donor (Europium, ~620 nm) and acceptor (Alexa Fluor™ 647, ~665 nm) wavelengths.
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer from the kinase.
-
Conclusion and Future Perspectives
While the this compound scaffold is not currently represented in the landscape of ALK inhibitors, the fundamental principles of kinase inhibitor design are broadly applicable. The 2,4-diarylaminopyrimidine scaffold serves as a robust and clinically validated starting point for the development of potent and selective ALK inhibitors. The protocols provided herein offer a foundational framework for the synthesis and evaluation of such compounds.
For researchers interested in novel scaffolds, the exploration of structures like this compound for ALK inhibition could be a potential avenue for future research. Such an endeavor would begin with computational modeling to assess the fit of the phthalazine core within the ALK ATP-binding site, followed by the synthesis of a focused library of derivatives for initial screening, utilizing the assay methodologies described in this document. This approach would systematically evaluate the potential of this novel chemical space for targeting ALK-driven malignancies.
References
- 1. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of highly potent 2,4-diarylaminopyrimidine analogs of a typical piperidinyl-4-ol moiety as promising antitumor ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2,4-diarylaminopyrimidine derivatives bearing dithiocarbamate moiety as novel ALK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2,4-diaminopyrimidines bearing fused tricyclic ring moiety for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application of Phthalazine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Application Note & Protocol
Introduction
Phthalazine derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered interest in various fields, including medicinal chemistry and materials science.[1][2][3] While the direct application of 6-Bromophthalazine as a primary emitting or host material in mainstream visible-light Organic Light-Emitting Diodes (OLEDs) is not extensively documented in publicly available research, the broader phthalazine scaffold has been successfully incorporated as a ligand in iridium(III) complexes. These complexes have shown promise in the development of efficient near-infrared (NIR) OLEDs.[4][5][6]
This document provides an overview of the application of phthalazine derivatives, specifically in the context of these iridium(III) complexes for NIR-OLEDs. It details their synthesis, photophysical and electrochemical properties, and the fabrication and performance of OLED devices incorporating these materials.
Phthalazine-Based Iridium(III) Complexes for NIR-OLEDs
The introduction of phthalazine-based ligands into iridium(III) complexes is a strategic approach to tune the electronic and photophysical properties of the resulting materials, pushing their emission into the near-infrared spectrum.[4][6] These NIR-emitting OLEDs are of significant interest for applications in night-vision displays, optical communications, and biomedical sensing.
Synthesis of Phthalazine-Based Iridium(III) Complexes
The synthesis of these complexes typically involves a multi-step process, starting with the preparation of the phthalazine-based ligand, followed by its coordination to an iridium center. A generalized synthetic workflow is illustrated below.
Photophysical and Electrochemical Properties
The photophysical and electrochemical properties of these phthalazine-based iridium complexes are crucial for their performance in OLEDs. Key parameters include the emission wavelength (λem), photoluminescence quantum yield (PLQY), and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
| Complex Name | Emission Max (λem) (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | Reference |
| [Ir(dpbpa)₂(Bphen)]⁺PF₆⁻ (1) | 715 | 6.1 | -5.32 | -3.18 | [5] |
| [Ir(dtbpa)₂(Bphen)]⁺PF₆⁻ (2) | 775 | - | -5.21 | -3.25 | [5] |
Note: Data for PLQY of complex 2 was not specified in the provided search results. HOMO and LUMO values are often estimated from electrochemical measurements.
Experimental Protocols
General Synthesis of a Phthalazine-Based Ligand
This protocol is a generalized representation based on common organic synthesis techniques for similar heterocyclic compounds.
-
Synthesis of the Phthalazine Core: A substituted phthalic anhydride is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding phthalazinone derivative.
-
Halogenation: The phthalazinone is then halogenated (e.g., using POCl₃) to introduce a reactive site for subsequent cross-coupling reactions.
-
Suzuki Coupling: The halogenated phthalazine is coupled with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture (e.g., toluene/ethanol/water) under an inert atmosphere to yield the final functionalized phthalazine ligand.
-
Purification: The crude product is purified by column chromatography on silica gel.
Fabrication of a Near-Infrared OLED
The following is a general protocol for the fabrication of a solution-processed NIR-OLED device.
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The cleaned substrates are then treated with oxygen plasma to improve the work function of the ITO and enhance hole injection.
-
Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.
-
Emissive Layer (EML) Deposition: A solution containing the phthalazine-based iridium(III) complex blended with a host material in a suitable solvent is spin-coated on top of the HTL and annealed.
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition: The subsequent layers, such as the ETL (e.g., TPBi), EIL (e.g., LiF), and the metal cathode (e.g., Al), are deposited by thermal evaporation in a high-vacuum chamber.
-
Encapsulation: The completed device is encapsulated to protect the organic layers from moisture and oxygen.
Device Performance
The performance of OLEDs based on these phthalazine-iridium complexes is evaluated by several key metrics.
| Device with Complex | Max. EQE (%) | Current Density for Max. EQE (mA cm⁻²) | Luminance (cd m⁻²) | CIE Coordinates (x, y) | Reference |
| Complex 1 | ~0.5 | 1-100 | - | - | [5] |
Note: Luminance and CIE coordinates are often not the primary metrics for NIR-OLEDs as their emission is largely outside the visible spectrum. EQE is a more critical parameter.
Conclusion
While this compound itself is not a prominent material in the OLED literature, the broader family of phthalazine derivatives serves as a versatile platform for developing advanced materials, particularly as ligands in phosphorescent iridium(III) complexes for the growing field of near-infrared OLEDs. The ability to systematically modify the phthalazine structure allows for fine-tuning of the emission properties, paving the way for next-generation NIR technologies. Further research into novel phthalazine derivatives and their incorporation into different device architectures could lead to even more efficient and stable NIR-OLEDs for a variety of applications.
References
- 1. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficient near-infrared-emitting cationic iridium complexes based on highly conjugated cyclometalated benzo[g]phthalazine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Molecular Design and Electroluminescent Performance of Near-Infrared (NIR) Iridium(III) Complexes Bearing Isoquinoline-, Phthalazine- and Phenazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cyanation of 6-bromophthalazine to synthesize 6-cyanophthalazine. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols described herein utilize modern, efficient, and safer cyanating agents to overcome the challenges associated with traditional methods that often employ highly toxic cyanide sources and harsh reaction conditions.[1][2][3] This guide offers a selection of optimized reaction conditions, catalyst systems, and a summary of expected outcomes based on established methodologies for the cyanation of heteroaryl halides.[1][4][5]
Introduction
Aromatic nitriles are pivotal structural motifs in a wide array of pharmaceuticals, agrochemicals, and materials science.[3][6] The cyano group serves as a versatile synthetic handle, readily transformable into amines, amides, carboxylic acids, and various nitrogen-containing heterocycles.[3] Phthalazine derivatives, in particular, are known to exhibit a range of biological activities. The introduction of a cyano group at the 6-position of the phthalazine core opens up avenues for further molecular elaboration in drug discovery programs.
Traditionally, the synthesis of aryl nitriles has been accomplished through methods like the Sandmeyer and Rosenmund-von Braun reactions, which often necessitate superstoichiometric amounts of toxic copper cyanide and high temperatures.[3][5] Palladium-catalyzed cross-coupling reactions have emerged as a milder and more functional-group-tolerant alternative.[1] However, these reactions can be plagued by issues of irreproducibility, largely due to the deactivation of the palladium catalyst by excess cyanide ions.[1][7][8]
Recent advancements have focused on the development of robust catalyst systems and the use of less toxic and sparingly soluble cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂), to mitigate catalyst poisoning and enhance safety.[2][8][9] This document details protocols that leverage these modern approaches for the efficient cyanation of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various palladium-catalyzed cyanation conditions for heteroaryl bromides, providing a comparative overview to guide the selection of an appropriate method for the cyanation of this compound. The yields are indicative of what can be expected for similar substrates.
| Catalyst System | Cyanide Source | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | MeCN / H₂O | 70 | 18 | Good | [3] |
| Palladacycle Precatalyst / Ligand | K₄[Fe(CN)₆]·3H₂O | KOAc | Dioxane / H₂O | ≤ 100 | 1 | High | [1] |
| Pd₂(dba)₃ / Ligand | Zn(CN)₂ | - | THF / H₂O | rt - 40 | 18 | High | [2][4] |
| Pd(OAc)₂ (ligand-free) | K₄[Fe(CN)₆] | - | DMAC | 120 | 5 | 83-96 | [6] |
| Pd(PPh₃)₄ | K₄[Fe(CN)₆]·3H₂O | Na₂CO₃ | DMF | 40 | 3-5 | Good to Excellent | [10] |
Experimental Protocols
Two detailed protocols are provided below, utilizing either potassium hexacyanoferrate(II) or zinc cyanide as the cyanating agent. These methods are based on general and robust procedures reported for the cyanation of a wide range of (hetero)aryl halides.[1][2][4]
Protocol 1: Cyanation using Potassium Hexacyanoferrate(II)
This protocol is adapted from a general method for the cyanation of (hetero)aryl bromides using a non-toxic cyanide source.[1]
Materials:
-
This compound
-
Palladium precatalyst (e.g., a palladacycle like P1 as described in the reference)[1]
-
Phosphine ligand (e.g., L1 as described in the reference)[1]
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Degassed water
-
Nitrogen or Argon gas
-
Magnetic stir bar
-
Screw-top reaction tube with a Teflon-lined septum cap
Procedure:
-
To a screw-top reaction tube equipped with a magnetic stir bar, add the palladium precatalyst (0.01 mmol, 1 mol%), the phosphine ligand (0.01 mmol, 1 mol%), and K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv).
-
Add this compound (1.0 mmol, 1 equiv).
-
Seal the tube with the Teflon-lined septum cap.
-
Evacuate and backfill the tube with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Through the septum, add 2.5 mL of anhydrous 1,4-dioxane.
-
Add 2.5 mL of a 0.05 M KOAc solution in degassed water (0.125 mmol, 0.125 equiv).
-
Place the reaction tube in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction mixture vigorously for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 6-cyanophthalazine by column chromatography on silica gel.
Protocol 2: Mild Cyanation using Zinc Cyanide
This protocol is based on a mild and efficient method for the cyanation of (hetero)aryl halides in aqueous media at low temperatures.[2][4]
Materials:
-
This compound
-
Palladium precatalyst (e.g., P1 as described in the reference)[4]
-
Zinc cyanide (Zn(CN)₂)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Nitrogen or Argon gas
-
Magnetic stir bar
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube containing a magnetic stir bar, add this compound (1.0 mmol, 1 equiv), Zn(CN)₂ (0.66 mmol, 0.66 equiv), and the palladium precatalyst (0.02-0.05 mmol, 2-5 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen or argon three times.
-
Add 0.5 mL of THF.
-
Add 2.5 mL of deionized water.
-
Stir the reaction mixture at room temperature or at 40 °C for 18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of celite to remove any solids.
-
Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel to yield pure 6-cyanophthalazine.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed Cyanation.
Catalytic Cycle Diagram
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Heck Reaction of 6-Bromophthalazine
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes.[1] This powerful tool is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3] For drug development professionals, the functionalization of heterocyclic scaffolds like phthalazine is of particular interest. The Heck reaction of 6-bromophthalazine provides a versatile method to introduce diverse vinyl functionalities, thereby enabling the creation of novel molecular architectures with potential biological activity.
These application notes provide a comprehensive guide to the Heck reaction conditions applicable to this compound, including detailed experimental protocols and a summary of key reaction parameters.
General Reaction Scheme
The Heck reaction of this compound with a generic alkene proceeds as follows:
Caption: General reaction scheme for the Heck coupling of this compound with an alkene.
Key Parameters for Optimization
The success of the Heck reaction with this compound is dependent on the careful selection and optimization of several critical parameters:
-
Palladium Catalyst and Ligands: The choice of the palladium catalyst and associated ligands is crucial for reaction efficiency. Palladium(II) acetate (Pd(OAc)₂) is a common precatalyst that is reduced in situ to the active Pd(0) species.[2] Other frequently used catalysts include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[2] The addition of phosphine ligands, such as triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃), can significantly enhance the reaction's efficiency and selectivity.[1][2] For electron-deficient heteroaryl halides, the use of electron-rich and bulky phosphine ligands is often advantageous.[2]
-
Base: A base is required to neutralize the hydrogen halide (HBr) generated during the catalytic cycle.[4] Common bases include organic amines like triethylamine (Et₃N) and diisopropylethylamine (DIPEA), or inorganic bases such as sodium acetate (NaOAc), potassium carbonate (K₂CO₃), and sodium bicarbonate (NaHCO₃).[3][5] The choice of base can influence the reaction rate and the formation of byproducts.
-
Solvent: The solvent plays a critical role in solubilizing the reactants and catalyst, and its polarity can affect the reaction outcome. Commonly used solvents for the Heck reaction include polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile (CH₃CN), as well as less polar solvents like dioxane and toluene.[5]
-
Temperature: The reaction is typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[5] The optimal temperature will depend on the specific substrates, catalyst, and solvent system used.
-
Alkene Substrate: The nature of the alkene coupling partner influences the reaction conditions. Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[3]
Tabulated Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be adapted for this compound.
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(OAc)₂ (1-5 mol%), PdCl₂(PPh₃)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%) |
| Ligand (if applicable) | PPh₃ (2-10 mol%), P(o-tol)₃ (2-10 mol%) |
| Base | Et₃N (1.5-3 equiv), K₂CO₃ (1.5-3 equiv), NaOAc (1.5-3 equiv) |
| Solvent | DMF, NMP, Dioxane, Toluene, Acetonitrile |
| Temperature | 80 - 140 °C |
| Reaction Time | 12 - 24 hours |
Experimental Protocols
Two detailed protocols are provided below for the Heck reaction of this compound with an electron-deficient alkene (e.g., n-butyl acrylate) and a styrenic alkene (e.g., styrene).
Protocol 1: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous DMF (5 mL), n-butyl acrylate (1.5 mmol), and triethylamine (2.0 mmol) to the flask via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(2-(butoxycarbonyl)vinyl)phthalazine.
Protocol 2: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous NMP (5 mL) and styrene (1.2 mmol) to the tube via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the corresponding 6-styrylphthalazine.
Visualizations
Experimental Workflow
The general workflow for performing the Heck reaction of this compound is depicted below.
Caption: General workflow for the Heck reaction.
Catalytic Cycle
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle of the Heck reaction.
References
Application Notes and Protocols: Synthesis of Kinase Inhibitors Based on the 6-Bromophthalazine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of potent kinase inhibitors. Derivatives of phthalazine have demonstrated significant therapeutic potential, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis critical for tumor growth and metastasis.[1][2][3][4] The 6-bromophthalazine core represents a versatile starting point for the synthesis of novel kinase inhibitors. The bromine atom at the 6-position provides a reactive handle for introducing diverse chemical functionalities through various cross-coupling reactions, enabling extensive exploration of the structure-activity relationship (SAR). This document provides detailed protocols for the synthesis and evaluation of kinase inhibitors based on the this compound core, focusing on synthetic strategies, experimental procedures, and biological evaluation methods.
Target Signaling Pathway: VEGFR-2
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis. Upon binding its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. Phthalazine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking its activation.[1]
Caption: VEGFR-2 signaling pathway and the inhibitory action of phthalazine analogs.
General Synthetic Workflow
The synthesis of kinase inhibitors from the this compound core can be approached through a modular strategy. A key intermediate, 6-bromo-1-chlorophthalazine, can be generated from the corresponding phthalazinone. This intermediate allows for sequential functionalization at both the 1 and 6 positions. The chloro group at the 1-position is susceptible to nucleophilic aromatic substitution, while the bromo group at the 6-position is ideal for palladium-catalyzed cross-coupling reactions.
Caption: General synthetic workflow for derivatization of the this compound core.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-1-chlorophthalazine
This protocol describes the conversion of 6-bromophthalazin-1(2H)-one to the more reactive 1-chloro derivative, a key intermediate for further functionalization.[3]
Materials:
-
6-Bromophthalazin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 6-bromophthalazin-1(2H)-one (1.0 eq) in dichloromethane, add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3.0-5.0 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford 6-bromo-1-chlorophthalazine.
Protocol 2: Nucleophilic Aromatic Substitution at the 1-Position
This protocol details the substitution of the 1-chloro group with an amine, a common step to introduce side chains that can interact with the kinase hinge region or be used for further derivatization.[3]
Materials:
-
6-Bromo-1-chlorophthalazine
-
Desired amine (e.g., p-phenylenediamine) (1.1 eq)
-
n-Butanol or other suitable high-boiling solvent
-
Diisopropylethylamine (DIPEA) (optional, 2.0 eq)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-bromo-1-chlorophthalazine (1.0 eq) and the desired amine (1.1 eq) in n-butanol.
-
If the amine salt is used, or to scavenge HCl, add DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux (100-120 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 1-amino-6-bromophthalazine derivative.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol provides a general method for creating a carbon-carbon bond at the 6-position, allowing for the introduction of various aryl or heteroaryl moieties. This is a representative protocol adapted for the this compound scaffold.
Materials:
-
1-Substituted-6-bromophthalazine derivative
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vial, add the 1-substituted-6-bromophthalazine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 6-aryl-substituted phthalazine derivative.
Protocol 4: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to evaluate the inhibitory activity of the synthesized compounds against the VEGFR-2 kinase.[1]
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Synthetic peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized phthalazine inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Microplate reader (luminescence)
Procedure:
-
Prepare a serial dilution of the synthesized phthalazine inhibitors in the kinase assay buffer.
-
Add the VEGFR-2 enzyme and the substrate peptide to the wells of a 96-well plate.
-
Add the inhibitor solutions to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Kₘ value for the kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol. This involves a two-step process to deplete unused ATP and then convert ADP to ATP, which is quantified via a luciferase reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) and Quantitative Data
The following table summarizes the biological activity of selected phthalazine-based kinase inhibitors, highlighting key SAR insights. While these compounds do not specifically contain the 6-bromo substituent, they provide valuable guidance for designing new derivatives based on the this compound core. The introduction of biarylurea or biarylamide moieties at the 1-position is a common strategy to enhance potency.[2][3]
| Compound ID | Core Structure Modification | Target Kinase | IC₅₀ (µM) | Reference |
| 12b | 1-(Biarylurea)phthalazine | VEGFR-2 | 4.4 | [3] |
| 12c | 1-(Biarylurea with 4-Cl, 3-CF₃ phenyl)phthalazine | VEGFR-2 | 2.7 | [3] |
| 13c | 1-(Biarylurea with 4-Cl, 3-CF₃ phenyl)phthalazine | VEGFR-2 | 2.5 | [3] |
| 7a | 3-(4-Chlorophenyl)-6-(4-methylpiperazin-1-yl)triazolo[3,4-a]phthalazine | VEGFR-2 | 0.11 | [4] |
| 7b | 3-(4-Bromophenyl)-6-(4-methylpiperazin-1-yl)triazolo[3,4-a]phthalazine | VEGFR-2 | 0.31 | [4] |
| 2g | 4-(4-Chlorophenyl)phthalazine derivative | VEGFR-2 | 0.148 | [5] |
| 4a | 4-(4-Chlorophenyl)phthalazine derivative | VEGFR-2 | 0.196 | [5] |
| 5b | 4-(4-Chlorophenyl)phthalazine derivative | VEGFR-2 | 0.331 | [5] |
Key SAR Observations:
-
Biarylurea Moiety: The presence of a biarylurea tail at the 1-position is often associated with potent VEGFR-2 inhibition.[2][3]
-
Terminal Phenyl Substitution: A 4-chloro-3-trifluoromethyl substitution pattern on the terminal phenyl ring of the biarylurea moiety, mimicking the approved drug Sorafenib, enhances inhibitory activity.[3]
-
Fused Ring Systems: Fusing a triazole ring to the phthalazine core can yield highly potent inhibitors.[4]
-
Piperazine Group: The incorporation of a substituted piperazine group often improves potency and pharmacokinetic properties.[4]
Conclusion
The this compound core is a promising and synthetically accessible scaffold for the development of novel kinase inhibitors. The protocols and data presented here provide a comprehensive framework for the design, synthesis, and biological evaluation of such compounds. By leveraging modern synthetic methodologies like palladium-catalyzed cross-coupling and established biological assays, researchers can efficiently explore the chemical space around the phthalazine core to identify potent and selective inhibitors targeting VEGFR-2 and other clinically relevant kinases for therapeutic intervention in oncology and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Bromophthalazine in Materials Science: A Focus on Luminescent Materials
Introduction:
6-Bromophthalazine is a versatile heterocyclic building block that holds significant promise in the field of materials science, particularly in the development of novel organic luminescent materials. Its rigid, planar phthalazine core provides a robust scaffold that can be readily functionalized through its bromo-substituent, enabling the synthesis of a diverse range of π-conjugated molecules. The inherent electron-deficient nature of the phthalazine ring system makes it an excellent component in donor-acceptor architectures, which are crucial for tuning the photophysical and electronic properties of organic materials. This application note explores the use of this compound in the synthesis of advanced functional materials, with a specific focus on its application in organic light-emitting diodes (OLEDs) and fluorescent probes.
Application in Organic Light-Emitting Diodes (OLEDs)
The strategic incorporation of the this compound moiety into organic molecules allows for the creation of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is critical for efficient charge injection, transport, and recombination in OLED devices. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine atom on the 6-position can be substituted with various aromatic and heteroaromatic groups, leading to extended π-conjugation and desirable photophysical properties.
A key synthetic strategy involves the coupling of this compound with electron-donating moieties like carbazole or pyrene derivatives. This creates a donor-acceptor (D-A) type structure where the phthalazine acts as the acceptor and the appended group serves as the donor. This molecular design can lead to materials exhibiting thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to OLEDs with near 100% internal quantum efficiency.
Application as Fluorescent Probes
The phthalazine core, when appropriately functionalized, can exhibit strong fluorescence. The sensitivity of the emission properties of these derivatives to their local environment makes them promising candidates for fluorescent sensors. For instance, the introduction of specific binding sites through modification at the 6-position can lead to "turn-on" or "turn-off" fluorescent probes for the detection of ions or small molecules. The rigid structure of the phthalazine unit helps to minimize non-radiative decay pathways, contributing to higher fluorescence quantum yields.
Experimental Protocols
Protocol 1: Synthesis of 6-(Pyren-1-yl)phthalazine via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a representative luminescent material, 6-(Pyren-1-yl)phthalazine, using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Pyrene-1-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried 100 mL round-bottom flask, combine this compound (1.0 mmol), pyrene-1-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of ethyl acetate and 30 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(Pyren-1-yl)phthalazine.
Data Presentation
The following table summarizes the key photophysical properties of a hypothetical 6-(Pyren-1-yl)phthalazine synthesized using the protocol above. These values are representative of what could be expected for such a D-A molecule and are intended for illustrative purposes.
| Compound | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Quantum Yield (Φ_F) |
| 6-(Pyren-1-yl)phthalazine | 345, 380 | 450 | 70 | 0.65 |
Visualizations
Below are diagrams illustrating the key concepts described in this application note.
Troubleshooting & Optimization
troubleshooting low yield in the synthesis of 6-Bromophthalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-Bromophthalazine.
Troubleshooting Guide
Low yields in the synthesis of this compound can arise from various factors, from reagent quality to reaction conditions and workup procedures. This guide provides a systematic approach to identifying and resolving common issues.
Q1: I am experiencing a very low yield or no product formation. What are the primary factors to investigate?
Low or no yield is often attributable to issues with starting materials, reaction conditions, or the reaction setup.
Possible Causes & Troubleshooting Steps:
-
Purity of Starting Materials:
-
4-Bromophthalic Acid: Impurities in the starting material can lead to significant side reactions. Ensure the 4-bromophthalic acid is of high purity and dry.
-
Hydrazine Hydrate: Hydrazine hydrate can degrade over time. Use a freshly opened bottle or a recently standardized solution.
-
-
Incomplete Reaction:
-
Reaction Temperature: The condensation reaction to form the phthalhydrazide intermediate and subsequent dehydration/rearrangement requires sufficient heat. Ensure the reaction mixture reaches and maintains the recommended temperature.
-
Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent is critical. High-boiling point solvents like ethylene glycol or triethylene glycol are often used to drive the reaction to completion. Ensure the solvent is anhydrous if specified in a related protocol.
-
pH of the reaction mixture: The initial condensation is sensitive to pH. For reactions starting from phthalic acids and hydrazine, the conditions are typically acidic to neutral.
-
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
Q2: My reaction seems to be incomplete, with starting material still present after the recommended reaction time. What should I do?
Incomplete reactions are a common cause of low yields.
Possible Causes & Troubleshooting Steps:
-
Insufficient Heating: Ensure the internal temperature of the reaction mixture is at the target, as heating mantle settings can be inaccurate.
-
Inadequate Mixing: For heterogeneous mixtures, ensure efficient stirring to maximize contact between reactants.
-
Premature Workup: Do not stop the reaction based solely on time. Use analytical techniques like TLC or LC-MS to confirm the disappearance of the limiting reagent.
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?
The formation of side products consumes starting materials and complicates purification.
Possible Causes & Troubleshooting Steps:
-
Side Reactions of Hydrazine: Hydrazine can undergo oxidation or other side reactions at high temperatures. Adding the hydrazine hydrate portion-wise at a slightly lower temperature before ramping up to the final reaction temperature may help.
-
Decomposition of Starting Material or Product: High reaction temperatures can sometimes lead to decomposition. Consider if a slightly lower temperature for a longer duration could be effective.
-
Atmosphere: If sensitive to oxidation, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products.
Q4: The purification of this compound is resulting in significant product loss. What are the best practices for purification?
Product loss during workup and purification is a frequent contributor to low overall yield.
Possible Causes & Troubleshooting Steps:
-
Precipitation/Crystallization:
-
Cooling Rate: Allow the reaction mixture to cool slowly to promote the formation of larger, purer crystals. Crashing the product out of solution by rapid cooling can trap impurities.
-
Solvent for Washing: Use a cold solvent in which the product has low solubility to wash the filtered solid. This will remove soluble impurities without dissolving a significant amount of the product.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Eluent System: A gradient of hexane and ethyl acetate is a good starting point for elution. The polarity can be adjusted based on TLC analysis to ensure good separation from impurities.
-
-
Extraction:
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A common and direct route is the condensation of 4-bromophthalic acid with hydrazine hydrate in a high-boiling solvent.
Q: What are the key reaction parameters to control for a successful synthesis?
The most critical parameters are reaction temperature, reaction time, and the purity of the starting materials.
Q: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the 4-bromophthalic acid spot and the appearance of the product spot would indicate reaction progression. LC-MS can also be used for more detailed monitoring.
Experimental Protocols
Synthesis of this compound from 4-Bromophthalic Acid and Hydrazine Hydrate
This protocol is a representative procedure based on analogous syntheses of phthalazine derivatives. Optimization may be required.
Materials:
-
4-Bromophthalic acid
-
Hydrazine hydrate (64-80% solution in water)
-
Ethylene glycol
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophthalic acid (1 equivalent) and ethylene glycol.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold deionized water to precipitate the crude product.
-
Stir the suspension for 30 minutes.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.
General Synthesis and Workup Workflow
Caption: General workflow for the synthesis of this compound.
Data Summary
| Parameter | Typical Range | Notes |
| Temperature | 160 - 200 °C | Higher temperatures can increase reaction rate but may also lead to decomposition. |
| Reaction Time | 3 - 24 hours | Monitor by TLC/LC-MS to determine the optimal time.[1] |
| Hydrazine eq. | 1.1 - 2.0 | A slight excess of hydrazine is often used to drive the reaction to completion. |
| Solvent | Ethylene glycol, Triethylene glycol | High-boiling point solvents are necessary for this condensation. |
References
Technical Support Center: Purification of 6-Bromophthalazine Derivatives by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 6-Bromophthalazine derivatives using column chromatography. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in overcoming common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in co-elution. | Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for many "normal" compounds is a mixture of Ethyl Acetate/Hexane (10-50%).[1] For more polar this compound derivatives, consider a Methanol/Dichloromethane system.[1] Aim for a retention factor (Rf) of 0.2-0.3 for the target compound to ensure good separation. |
| Column Overloading: Too much crude sample was loaded onto the column. | Reduce Sample Load: A general rule for silica gel column chromatography is a ratio of stationary phase to crude sample between 20:1 and 100:1 by dry weight.[1] | |
| Uneven Sample Loading: The sample was not applied as a narrow, even band at the top of the column. | Improve Loading Technique: Dissolve the sample in a minimal amount of solvent and carefully apply it to the top of the column. For compounds with poor solubility in the eluent, consider "dry loading" by adsorbing the sample onto a small amount of silica gel before adding it to the column. | |
| Product Decomposes on the Column | Acidic Silica Gel: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. | Neutralize the Stationary Phase: Pre-elute the column with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Compound Instability: The this compound derivative itself may be unstable under the chromatographic conditions. | Perform a Stability Test: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. Re-run the TLC to see if any degradation has occurred. If the compound is unstable, consider alternative purification methods. | |
| No Compound Eluting from the Column | Solvent Polarity is Too Low: The eluent is not polar enough to move the compound through the column. | Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (gradient elution). If the compound is very polar, a system like Methanol/Dichloromethane might be necessary.[1] |
| Compound is Insoluble in the Mobile Phase: The compound may have precipitated at the top of the column. | Check Solubility: Ensure the compound is soluble in the chosen mobile phase. If not, a different solvent system is required. | |
| Product Elutes Too Quickly (with the solvent front) | Solvent Polarity is Too High: The eluent is too polar, causing the compound to have a very low affinity for the stationary phase. | Decrease Solvent Polarity: Start with a less polar solvent system, such as a lower percentage of ethyl acetate in hexane.[1] |
| Peak Tailing in Fractions | Interactions with Active Sites on Silica: Polar functional groups on the this compound derivative may be interacting strongly with the silica gel. | Add a Modifier to the Mobile Phase: For basic compounds, adding a small amount of triethylamine or ammonia in methanol to the eluent can improve peak shape. |
| Column Channeling: Poorly packed column leads to uneven solvent flow. | Repack the Column: Ensure the stationary phase is packed uniformly without any cracks or air bubbles. | |
| Split Peaks in Fractions | Contamination or Column Void: The top of the column bed may be disturbed, or there might be contamination. | Inspect and Repair Column: Check for any voids at the top of the silica bed and fill them. Ensure the sample is loaded evenly. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
A1: Silica gel is the most commonly used stationary phase for column chromatography of organic compounds, including this compound derivatives.[1] For compounds that are sensitive to acid, neutral alumina can be a suitable alternative.
Q2: How do I choose the right solvent system for my this compound derivative?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[1] Common starting solvent systems for compounds of intermediate polarity are mixtures of ethyl acetate and hexane. For more polar derivatives, a system of dichloromethane and methanol may be more effective.[1][2]
Q3: My this compound derivative is a basic compound. Are there any special considerations?
A3: Yes, basic compounds can sometimes interact strongly with the acidic sites on silica gel, leading to peak tailing. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a solution of ammonia in methanol, to your eluent.[1]
Q4: How much sample can I load onto my column?
A4: The ratio of the dry weight of the stationary phase to the dry weight of your crude sample should be between 20:1 and 100:1.[1] The exact ratio depends on the difficulty of the separation. For closely eluting compounds, a higher ratio is recommended.
Q5: What is "dry loading" and when should I use it?
A5: Dry loading is a technique where the crude sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is then added to the top of the column. This method is particularly useful when your compound has low solubility in the starting eluent of your chromatography.
Data Presentation: Common Solvent Systems
The following tables summarize common solvent systems used in normal-phase column chromatography, ranging from non-polar to polar.
Table 1: Common Two-Component Solvent Systems
| Non-Polar Component | Polar Component | Polarity | Typical Applications |
| Hexane/Heptane | Ethyl Acetate | Low to Medium | General purification of non-polar to moderately polar compounds.[2] |
| Hexane/Heptane | Diethyl Ether | Low to Medium | Similar to Ethyl Acetate/Hexane systems. |
| Dichloromethane | Methanol | High | Purification of polar compounds.[1] |
| Dichloromethane | Acetone | Medium to High | Alternative for separating moderately polar to polar compounds. |
Table 2: Three-Component and Modified Solvent Systems
| Base Solvent System | Modifier | Purpose |
| Dichloromethane/Methanol | Ammonium Hydroxide | Improves elution and peak shape of basic compounds like amines. |
| Ethyl Acetate/Hexane | Triethylamine (0.1-1%) | Neutralizes acidic silica gel for acid-sensitive compounds.[1] |
| Dichloromethane/Methanol | Acetic Acid (0.1-1%) | Improves elution and peak shape of acidic compounds. |
Experimental Protocols
Protocol 1: General Column Chromatography (Wet Loading)
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add another layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (preferably the eluent or a slightly more polar solvent).
-
Carefully pipette the sample solution onto the top of the sand layer, ensuring not to disturb the surface.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution:
-
Carefully add the prepared mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to begin elution.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Sonogashira Coupling of 6-Bromophthalazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 6-Bromophthalazine.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: Palladium catalyst has been oxidized or has decomposed. | • Ensure the use of a fresh, high-quality palladium catalyst.• Use ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to stabilize the catalyst.[1] |
| Insufficient Reaction Temperature: The reaction temperature is too low for the oxidative addition of the aryl bromide. | • For aryl bromides, temperatures around 80-100°C may be necessary.[2] Consider using a sealed reaction vessel for temperatures above the solvent's boiling point. | |
| Poor Substrate Solubility: this compound or the alkyne is not fully dissolved in the chosen solvent. | • Select a solvent in which all reactants are fully soluble at the reaction temperature (e.g., DMF, dioxane, or THF). | |
| Presence of Oxygen: Oxygen can deactivate the palladium catalyst and promote alkyne homocoupling. | • Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen).[1] | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative dimerization of copper acetylides. | • Rigorously exclude oxygen from the reaction mixture through degassing.[1] |
| High Copper Catalyst Concentration: Excess copper(I) can accelerate the rate of homocoupling. | • Reduce the loading of the copper co-catalyst.• Consider running the reaction under copper-free conditions. | |
| High Alkyne Concentration: A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. | • Employ a slow addition of the alkyne to the reaction mixture to maintain a low concentration.[1] | |
| Formation of Hydrodehalogenation Byproduct | Presence of a Hydrogen Source: Trace amounts of water or other protic impurities can lead to the replacement of the bromine atom with hydrogen. | • Use anhydrous solvents and reagents.• Ensure the inert gas used for degassing is dry. |
| Side Reaction of the Catalyst: Some palladium hydride species, formed as intermediates, can participate in hydrodehalogenation. | • Optimize the ligand and base combination to favor the desired cross-coupling pathway. | |
| Decomposition of Starting Material | High Reaction Temperature: this compound or the desired product may be unstable at elevated temperatures. | • If possible, use a more active catalyst system that allows for lower reaction temperatures.• Monitor the reaction progress closely and stop the reaction once the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Sonogashira coupling of this compound?
A1: The most common side products are the homocoupling of the terminal alkyne (Glaser coupling) and the hydrodehalogenation of this compound, where the bromine atom is replaced by a hydrogen atom.[1]
Q2: How can I minimize the formation of the alkyne homocoupling byproduct?
A2: To minimize alkyne homocoupling, it is crucial to rigorously exclude oxygen from the reaction mixture by thoroughly degassing all solvents and reagents.[1] Additionally, you can try reducing the concentration of the copper(I) co-catalyst or employing copper-free Sonogashira conditions. Slow addition of the alkyne to the reaction can also be beneficial.[1]
Q3: What type of palladium catalyst and ligands are best suited for the coupling of an electron-deficient N-heterocycle like this compound?
A3: For electron-deficient aryl bromides, palladium catalysts with electron-rich and bulky ligands, such as N-heterocyclic carbenes (NHCs) or bulky phosphine ligands like dppf, are often effective.[2] These ligands can promote the oxidative addition step and stabilize the active catalytic species.
Q4: What are typical reaction conditions for the Sonogashira coupling of a heteroaryl bromide?
A4: Typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine or diisopropylethylamine), and a solvent such as DMF, THF, or dioxane. Reactions with aryl bromides often require elevated temperatures, typically in the range of 80-100°C.[2]
Experimental Protocols
Representative Experimental Protocol for Sonogashira Coupling of this compound
This protocol is a general guideline and may require optimization for specific alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)
-
Copper(I) iodide (CuI) (1 mmol)
-
Triethylamine (TEA) (2 mmol)
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Anhydrous N,N-Dimethylformamide (DMF)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask, add this compound (1 mmol), the terminal alkyne (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%), and CuI (1 mmol) under an inert atmosphere.
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Add anhydrous DMF (2 mL) and triethylamine (2 mmol) to the flask.
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Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
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Heat the reaction mixture to 100°C and stir for 8-10 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination of 6-Bromophthalazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the catalyst loading for the Buchwald-Hartwig amination of 6-Bromophthalazine.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for the Buchwald-Hartwig amination of this compound?
For heteroaromatic substrates like this compound, a higher initial catalyst loading compared to simple aryl halides is often a prudent starting point. A general recommendation is to begin with 1-5 mol% of the palladium precursor and a 1:1.2 to 1:2 ratio of palladium to ligand.[1][2] For particularly challenging couplings, or if lower temperatures are desired, the loading might need to be increased to 5-10 mol%.[3]
Q2: Why am I observing low to no product formation?
Low yields in the amination of N-heterocyclic compounds like this compound are frequently due to catalyst deactivation. The nitrogen atoms in the phthalazine ring can coordinate to the palladium center, inhibiting its catalytic activity. Other potential causes include the use of a suboptimal ligand, an inappropriate base, impure reagents, or non-inert reaction conditions.[4]
Q3: How does the choice of ligand affect the optimal catalyst loading?
The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.[5] Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, and BrettPhos are often effective for challenging substrates as they promote the desired reductive elimination and can prevent catalyst deactivation.[6] With a highly efficient ligand, it is often possible to decrease the catalyst loading. Conversely, less effective ligands may necessitate a higher catalyst loading to achieve a comparable reaction rate and yield.
Q4: Can increasing the catalyst loading always solve low yield issues?
While increasing the catalyst loading can sometimes improve yields, it is not a universal solution and can lead to increased costs and higher levels of residual palladium in the product.[7] If a reaction is failing, it is crucial to investigate other parameters such as the ligand, base, solvent, and temperature before resorting to significantly higher catalyst loadings. In some cases, high catalyst concentrations can even lead to the formation of undesired side products.[7]
Q5: What are the most common palladium precursors for this reaction?
Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[3] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species, which can sometimes necessitate a higher initial loading.[3] Pre-catalysts are designed to form the active catalytic species more efficiently and can often be used at lower loadings.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation/Inhibition: The nitrogen atoms of the phthalazine substrate or the amine coupling partner may be poisoning the catalyst. Iodide ions, if present from an aryl iodide, can also have an inhibitory effect.[3] | 1. Screen Ligands: Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, or a biarylphosphine ligand) to shield the palladium center. 2. Use a Pre-catalyst: Employ a pre-catalyst that generates the active Pd(0) species more efficiently. 3. Increase Catalyst Loading: As a last resort, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%). |
| Suboptimal Base: The chosen base may be too weak to facilitate the deprotonation of the amine-palladium complex or may have poor solubility. | 1. Screen Bases: Test a range of bases with varying strengths and solubilities, such as NaOtBu (strong, soluble), LHMDS (strong, good for substrates with protic groups), and Cs₂CO₃ or K₃PO₄ (weaker, good functional group tolerance).[1][3] 2. Improve Base Solubility: If using an inorganic base, ensure vigorous stirring. Grinding the base before use can also be beneficial.[3] |
| Poor Reagent/Solvent Quality: Traces of oxygen or moisture can deactivate the catalyst. | 1. Degas Solvent: Thoroughly degas the solvent before use. 2. Use Dry Reagents: Ensure all reagents and glassware are properly dried. 3. Maintain Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[1] |
| Inadequate Temperature: The reaction may be too slow at the current temperature. | 1. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C.[3] Be aware that excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Reaction Stalls or is Sluggish
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst Loading: The initial catalyst concentration may be too low for the specific substrate and conditions. | 1. Incrementally Increase Loading: Increase the catalyst loading in small increments (e.g., by 1-2 mol%) and monitor the reaction progress. |
| Reagent Insolubility: One or more of the starting materials or the base may not be fully dissolved. | 1. Change Solvent: Switch to a solvent in which all components are more soluble. Common choices include toluene, dioxane, THF, and DMF.[3] |
| Ligand Decomposition: The phosphine ligand may be degrading over the course of the reaction. | 1. Use a More Robust Ligand: Select a more sterically hindered and thermally stable ligand. |
Data on Catalyst Loading and Reaction Conditions
The following tables provide representative data for the Buchwald-Hartwig amination of heteroaromatic bromides. While specific data for this compound is limited, these examples with structurally similar substrates serve as a good starting point for optimization.
Table 1: Catalyst Loading Optimization for a Model Heteroaromatic Bromide
| Entry | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 75 |
| 2 | 5 | XPhos (10) | NaOtBu | Toluene | 100 | 16 | 91[8] |
| 3 | 10 | XPhos (20) | NaOtBu | Toluene | 100 | 16 | 92 |
| 4 | 5 | RuPhos (10) | K₃PO₄ | Dioxane | 110 | 24 | 85 |
| 5 | 1 | BrettPhos (2) | LHMDS | THF | 80 | 12 | 68 |
Note: Data is illustrative and based on typical conditions for heteroaromatic bromides.
Table 2: Screening of Reaction Parameters for Amination of a Bromopyridine Derivative
| Entry | Pd Precursor (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2 | BINAP | Cs₂CO₃ | Toluene | 100 | 65 |
| 2 | 2 | Xantphos | Cs₂CO₃ | Toluene | 100 | 78 |
| 3 | 2 | XPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4 | 2 | XPhos | NaOtBu | Toluene | 100 | 95 |
| 5 | 2 | XPhos | NaOtBu | Dioxane | 100 | 93 |
Note: This table is a hypothetical representation based on common screening practices for similar substrates.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and should be optimized for each specific amine coupling partner.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.4 equivalents) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: Add the this compound (1.0 equivalent) and the amine (1.2 equivalents).
-
Addition of Solvent: Add the desired amount of anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1-0.5 M solution).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]
Visualizations
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A workflow for troubleshooting low yields in the amination of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Council on Undergraduate Research (CUR) - Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand [ncur.secure-platform.com]
- 9. benchchem.com [benchchem.com]
minimizing homocoupling in Suzuki reactions of 6-Bromophthalazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing homocoupling during Suzuki reactions involving 6-bromophthalazine.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the boronic acid reagent is a common side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl impurities and reducing the yield of the desired cross-coupled product. This guide addresses the primary causes and provides specific troubleshooting steps.
Issue: Significant formation of homocoupling byproduct detected.
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Presence of Dissolved Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the entire reaction under a strict inert atmosphere (Nitrogen or Argon). | Reduced oxidation of the Pd(0) catalyst to the active Pd(II) state, which is a known promoter of homocoupling.[1][2] |
| Use of a Pd(II) Precatalyst | Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the Pd(II) catalyst.[3][4] | Minimizes the concentration of Pd(II) species that can directly mediate the homocoupling of the boronic acid.[3][4] |
| Suboptimal Ligand Choice | Screen bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the homocoupling pathway.[1] For N-heterocyclic substrates, specific ligands can prevent catalyst inhibition.[5] |
| Inappropriate Base or Solvent | Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water).[6] | The choice of base and solvent significantly impacts the reaction kinetics and the relative rates of the desired cross-coupling versus homocoupling. |
| Unstable Boronic Acid Derivative | Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin) or MIDA boronates. | These reagents can provide a slow, controlled release of the boronic acid, potentially suppressing side reactions like homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid (or its derivative) react with each other to form a symmetrical biaryl compound. This consumes the boronic acid reagent, lowers the yield of the desired product, and complicates purification.
Q2: How does oxygen contribute to homocoupling?
A2: Dissolved oxygen in the reaction mixture can oxidize the active palladium(0) catalyst to palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1][2] Therefore, maintaining an inert atmosphere and using degassed solvents are critical.
Q3: Why are Pd(0) precatalysts often preferred over Pd(II) sources?
A3: Pd(0) precatalysts, such as Pd(PPh₃)₄, are already in the active oxidation state for the catalytic cycle.[1] When using a Pd(II) source like Pd(OAc)₂, an in-situ reduction to Pd(0) is required. This reduction step can be slow and incomplete, leaving residual Pd(II) that can promote homocoupling.
Q4: What is the role of the ligand in minimizing homocoupling?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich ligands can accelerate the rate-limiting steps of the desired Suzuki catalytic cycle, particularly reductive elimination. This increased rate can outpace the competing homocoupling side reaction.
Q5: Are there special considerations for Suzuki reactions with N-heterocyclic substrates like this compound?
A5: Yes, the nitrogen atoms in heteroaromatic compounds can coordinate to the palladium center, potentially inhibiting the catalyst. The selection of an appropriate ligand is crucial to prevent this and maintain catalytic activity for the desired cross-coupling. Screening of different ligands is often necessary to find the optimal conditions for a specific N-heterocyclic substrate.[5][7]
Experimental Protocols
Representative Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific boronic acids. It is adapted from procedures for structurally similar N-heterocyclic bromides.[5][7]
Materials:
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This compound
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Arylboronic acid (1.2 - 1.5 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents)
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Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
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Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
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Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to establish an inert atmosphere.[5]
-
Add the anhydrous and degassed solvent mixture (e.g., a 4:1 v/v mixture of 1,4-dioxane and water) via syringe.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
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Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel to isolate the desired coupled product.
Visualizations
Suzuki Catalytic Cycle and Competing Homocoupling Pathway
Caption: The Suzuki catalytic cycle and the competing homocoupling pathway.
Troubleshooting Workflow for Minimizing Homocoupling
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from 6-Bromophthalazine Reaction Products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of palladium catalysts from 6-Bromophthalazine reaction products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its derivatives from residual palladium.
Issue 1: High Palladium Content in Final Product After Initial Purification
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Possible Cause: Strong chelation of palladium to the nitrogen-containing this compound molecule can render simple filtration or crystallization ineffective. The palladium species may also be highly soluble in the reaction solvent.
-
Troubleshooting Steps:
-
Optimize Scavenging Conditions: Experiment with different scavenger-to-palladium ratios, temperatures, and treatment times. Thiol-based scavengers are often effective for Pd(II), which can be a common state for residual palladium.[1]
-
Screen a Variety of Scavengers: Test a panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction.[2]
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Consider a Different Method: If scavenging proves inefficient, explore alternative techniques such as using activated carbon, or liquid-liquid extraction.[3][4]
-
Issue 2: Product Loss During Palladium Removal
-
Possible Cause: Non-specific adsorption of the this compound product onto the surface of the scavenger or activated carbon.
-
Troubleshooting Steps:
-
Minimize Adsorbent Amount: Use the minimum effective quantity of the scavenger or activated carbon to reduce the available surface area for product binding.[1]
-
Adjust the Solvent: The choice of solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may decrease its adsorption.[3]
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Wash the Adsorbent: After filtration, wash the scavenger or activated carbon with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Change the Purification Method: If product loss remains a significant issue, consider switching to a different method like crystallization.[3]
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments) or inconsistent work-up procedures.[3]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure for every batch before initiating the palladium removal step to minimize variability in the palladium species.[3]
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Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species. For instance, 2,4,6-trimercapto-s-triazine (TMT) has been shown to be effective in various cases.[5][6]
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Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the various palladium species into a single, more easily removable form.[3]
-
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of different palladium removal techniques based on reported data. The effectiveness of each method is highly dependent on the specific reaction conditions, the nature of the product, and the form of the palladium catalyst.
| Method | Initial Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Reference |
| Trimercaptotriazine (TMT) Treatment | 600-650 | 20-60 | ~90-97% | [5][6] |
| TMT followed by Crystallization | 600-650 | < 1 | >99.8% | [5][6] |
| MP-TMT Scavenger | 33,000 | < 200 | >99.4% | [7] |
| MP-TMT Scavenger | 500-800 | < 10 | >98% | [7] |
| Activated Carbon & TMT | 2239 | 20 | ~99.1% | [8] |
| Activated Carbon | 300 | < 1 | >99.6% | [8] |
| PhosphonicS SPM32 Scavenger | 2100 (from 105mg Pd(OAc)₂) | < 10.5 (after 20h) | >99.5% | [9] |
| Si-TMT Scavenging Resin | >100 (post-chromatography) | < 100 | - | [10] |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger Resin
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., THF, DCM).
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 5-10 equivalents relative to the palladium content) to the solution.[11]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours. The optimal time and temperature should be determined experimentally.[12]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid-supported scavenger.[12]
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.[12]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[12]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[13]
Protocol 2: Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[3]
-
Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[12]
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[12]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite® pad is thick enough to prevent fine carbon particles from passing through.[12]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[3]
-
Concentration: Concentrate the filtrate to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content.[13]
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from this compound products, especially in a pharmaceutical context?
A1: Palladium is a heavy metal with known toxicity. Regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits for elemental impurities in active pharmaceutical ingredients (APIs). For oral administration, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final drug product.[14]
Q2: How do I choose the best palladium removal method for my specific this compound reaction?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)? Is it in the Pd(0) or Pd(II) oxidation state?
-
The solvent system used in your reaction.
-
The required level of purity for your final product.
A decision-making workflow is provided below to guide your selection process.
Q3: What analytical methods are used to quantify residual palladium?
A3: The most common and sensitive methods for quantifying trace levels of palladium in APIs are atomic absorption spectroscopy (AAS), X-ray fluorescence (XRF), and inductively coupled plasma mass spectrometry (ICP-MS).[13][15] ICP-MS is often the preferred method due to its high sensitivity and ability to detect very low concentrations.[13]
Q4: Can I use crystallization as a standalone method for palladium removal?
A4: While crystallization can be effective in reducing palladium levels, it is often not sufficient on its own, especially when palladium strongly complexes with the product.[13] In some cases, crystallization can even concentrate the metal within the crystal structure.[4] It is often more effective when used in combination with other methods, such as a scavenger treatment prior to crystallization.[5][6]
Visualizations
Caption: General workflow for palladium catalyst removal.
Caption: Decision tree for selecting a palladium removal method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. spinchem.com [spinchem.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sopachem.com [sopachem.com]
- 12. benchchem.com [benchchem.com]
- 13. arborassays.com [arborassays.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up of 6-Bromophthalazine Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving 6-bromophthalazine. The information is designed to assist researchers in overcoming obstacles related to yield, purity, and process safety as they transition from laboratory-scale experiments to larger-scale production.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound in drug development?
A1: this compound is a versatile heterocyclic building block. The two most common and critical reactions for its functionalization in pharmaceutical synthesis are:
-
Palladium-Catalyzed Cross-Coupling Reactions: Particularly the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester. This is a key method for introducing a wide range of organic substituents.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the phthalazine ring system facilitates the displacement of the bromide with various nucleophiles, most commonly nitrogen-based nucleophiles like primary and secondary amines, to form amino-phthalazine derivatives.
Q2: Why do yields often decrease when scaling up this compound reactions?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors that are more pronounced in larger reactors:
-
Inefficient Heat Transfer: Many coupling and substitution reactions are exothermic. Larger vessels have a lower surface-area-to-volume ratio, making it harder to dissipate heat. This can lead to localized "hot spots," causing degradation of reactants, products, or catalysts.[1]
-
Poor Mixing: What works with a magnetic stir bar in a flask may be inadequate in a large reactor. Inefficient mixing can lead to non-homogeneous reaction mixtures, resulting in incomplete conversion and an increase in by-product formation.[1]
-
Extended Reaction Times: Larger volumes may require longer reaction times to achieve full conversion, which can also lead to the formation of degradation products.
-
Impurity Amplification: Minor side reactions at a small scale can become significant and problematic during scale-up, consuming starting materials and complicating purification.[1]
Q3: What are the primary safety concerns when working with this compound reactions at a larger scale?
A3: Safety is paramount during scale-up. Key concerns include:
-
Handling of Brominated Compounds: Organobromides can be toxic and persistent. Appropriate personal protective equipment (PPE) is essential, and measures should be in place to contain any spills.
-
Exothermic Reactions: As mentioned, both Suzuki and SNAr reactions can be exothermic. A thorough thermal hazard assessment is crucial before scale-up to prevent runaway reactions. This includes controlled addition of reagents and robust cooling systems.
-
Handling of Reagents:
-
Palladium Catalysts: While generally used in small quantities, they can be pyrophoric on carbon supports and may require careful handling under an inert atmosphere.
-
Bases: Strong bases like sodium tert-butoxide are often used and are corrosive and moisture-sensitive.
-
Solvents: The use of large volumes of flammable organic solvents requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all fire safety protocols.
-
-
Gas Evolution: Some reactions may evolve gases. A robust off-gas scrubbing system may be necessary to handle any toxic or corrosive fumes.
Section 2: Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue 1: Low or Stagnant Conversion
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).[2] Use a fresh, high-purity palladium precatalyst. Consider using a more robust precatalyst like a palladacycle. | The active Pd(0) species is sensitive to oxidation, which deactivates the catalyst. Impurities in older catalysts can inhibit the reaction. |
| Suboptimal Ligand | For electron-deficient heterocycles like phthalazine, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more effective.[3] Perform a small screen of different ligands. | These ligands promote the oxidative addition step, which can be challenging with electron-deficient aryl bromides, and accelerate the reductive elimination step. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered to maximize its surface area and reactivity.[3] | The base plays a crucial role in the transmetalation step. The optimal base can be highly substrate-dependent. |
| Poor Solubility | If reactants are not fully dissolved, the reaction will be slow. Try a different solvent system (e.g., dioxane/water, toluene/water, 2-MeTHF). | Good solubility of all components is essential for efficient reaction kinetics. |
Issue 2: Significant By-product Formation
| By-product | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid (R-R) | Presence of oxygen in the reaction mixture. In-situ reduction of a Pd(II) precatalyst can sometimes promote homocoupling. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce this side reaction.[3] |
| Protodeboronation (Boronic acid → Arene) | High temperatures, extended reaction times, and excess water in the presence of a base. | Use fresh, high-purity boronic acid or consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time and temperature where possible.[3] |
| Dehalogenation (this compound → Phthalazine) | Formation of palladium hydride species, which can be promoted by certain bases and solvents. | Screen different bases and solvent systems. Sometimes, the addition of a small amount of a hydrogen acceptor can help. |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Issue 1: Incomplete Reaction
| Potential Cause | Troubleshooting Action | Rationale |
| Low Reactivity of Nucleophile | Increase the reaction temperature. If using a neutral nucleophile (e.g., a primary amine), consider using a stronger base to deprotonate it in situ, increasing its nucleophilicity. | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. A more nucleophilic species will react faster. |
| Insufficient Base Strength or Quantity | Ensure at least one equivalent of base is used to neutralize the HBr formed during the reaction. For weakly nucleophilic amines, a stronger, non-nucleophilic base may be required. | The reaction generates acid, which can protonate the nucleophile, rendering it unreactive. |
| Solvent Effects | Use a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents are effective at solvating the intermediate Meisenheimer complex. | The choice of solvent can significantly impact the reaction rate by stabilizing the charged intermediate. |
Issue 2: Formation of Impurities
| Potential Issue | Potential Cause | Mitigation Strategy |
| Di-substitution or other side reactions | The product may be more reactive than the starting material under the reaction conditions. | Use a controlled stoichiometry of the nucleophile. Consider adding the nucleophile slowly to the reaction mixture to maintain a low concentration. |
| Degradation of Product or Starting Material | The reaction temperature is too high, or the reaction time is too long. | Optimize the reaction temperature and monitor the reaction closely by TLC or LC-MS to determine the optimal endpoint. |
| Colored Impurities | Often due to oxidation or polymerization of starting materials or products. | Ensure the reaction is run under an inert atmosphere. Purify starting materials if they are old or discolored. |
Section 3: Experimental Protocols
Representative Lab-Scale Suzuki-Miyaura Coupling Protocol
Reaction: this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
K₂CO₃ (2.0 eq.)
-
1,4-Dioxane/Water (4:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Evacuate and backfill the flask with the inert gas three times.[4]
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Representative Lab-Scale SNAr Protocol with an Amine
Reaction: this compound with Morpholine
-
Reagents:
-
This compound (1.0 eq.)
-
Morpholine (1.5 eq.)
-
K₂CO₃ (2.0 eq.)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and K₂CO₃ in DMSO.
-
Add morpholine to the mixture.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol).
-
Section 4: Quantitative Data for Scale-Up Comparison
The following tables provide representative data for the scale-up of a generic Suzuki-Miyaura coupling reaction of this compound. Note: This data is illustrative and actual results will vary depending on the specific substrates and equipment used.
Table 1: Effect of Scale on Reaction Time and Yield
| Scale (g of this compound) | Catalyst Loading (mol%) | Avg. Reaction Time (h) | Isolated Yield (%) | Purity (HPLC Area %) |
| 1 g (Lab Scale) | 2.0 | 6 | 88 | >99 |
| 50 g (Kilo Lab) | 2.0 | 10 | 82 | 98 |
| 500 g (Pilot Plant) | 2.5 | 16 | 75 | 97 |
Table 2: Impurity Profile at Different Scales
| Impurity | 1 g Scale (%) | 50 g Scale (%) | 500 g Scale (%) |
| Unreacted this compound | <0.1 | 0.5 | 1.2 |
| Homocoupled Boronic Acid By-product | 0.2 | 0.8 | 1.5 |
| Dehalogenated Phthalazine | <0.1 | 0.3 | 0.8 |
Section 5: Visualizations
Caption: Logical workflow of challenges encountered during the scale-up of this compound reactions.
Caption: Troubleshooting decision tree for low yield in Suzuki-Miyaura coupling of this compound.
References
Technical Support Center: Improving Regioselectivity in Reactions with 6-Bromophthalazine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in reactions involving 6-Bromophthalazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for cross-coupling reactions?
A1: this compound has two primary types of reactive sites. The first is the carbon-bromine bond at the 6-position, which is susceptible to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The second involves the C-H bonds on the phthalazine core. The nitrogen atoms in the phthalazine ring can act as directing groups, potentially activating ortho C-H bonds for functionalization through mechanisms like Directed ortho-Metalation (DoM).
Q2: How can I favor reaction at the C-Br bond over C-H activation?
A2: To selectively target the C-Br bond, palladium-catalyzed cross-coupling reactions are typically employed under conditions that favor oxidative addition at the C-Br bond. This is generally the more facile pathway compared to C-H activation. Key factors to control include:
-
Catalyst Choice: Standard palladium catalysts for cross-coupling (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are effective.
-
Reaction Conditions: Utilizing appropriate ligands, bases, and solvents optimized for the specific cross-coupling reaction will favor substitution at the C-Br bond.
Q3: Is it possible to achieve regioselective C-H functionalization on the this compound core?
A3: Yes, regioselective C-H functionalization is possible, often guided by the nitrogen atoms of the phthalazine ring which can act as directing groups.[1] A common strategy is Directed ortho-Metalation (DoM), where a strong organolithium base is used to deprotonate a C-H bond ortho to a directing group.[1][2][3] In the case of this compound, the nitrogen atoms can direct metalation to adjacent positions. The choice of base and reaction conditions is critical to control which C-H bond is activated.
Q4: What are the common side reactions that can affect the regioselectivity and yield of my reaction with this compound?
A4: Common side reactions include:
-
Homocoupling: Formation of a biaryl product from the coupling of two molecules of the organoboron reagent (in Suzuki reactions) or two molecules of this compound. This can be promoted by the presence of oxygen.[4]
-
Protodeboronation: In Suzuki reactions, this is the undesired cleavage of the C-B bond in the boronic acid, replacing the boron group with a hydrogen atom. This is more common with electron-deficient heteroaryl boronic acids.[4]
-
Catalyst Poisoning: The Lewis basic nitrogen atoms in the phthalazine ring can coordinate to the palladium catalyst, leading to its deactivation and lower yields.[4]
-
Reductive Dehalogenation: The bromine atom is replaced by a hydrogen atom, leading to the formation of phthalazine.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Problem: You are observing a mixture of products, with substitution occurring at both the 6-position (from C-Br coupling) and other positions on the phthalazine ring (potentially from C-H activation or undesired metalation).
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst/Ligand System | Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands (e.g., XPhos, SPhos) can promote the desired cross-coupling and suppress side reactions. |
| Incorrect Base | The choice of base is crucial. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base strength can influence the reaction pathway. |
| Reaction Temperature Too High | High temperatures can sometimes lead to undesired side reactions, including C-H activation. Try running the reaction at a lower temperature for a longer duration. |
| Formation of Multiple Organometallic Intermediates | If using an organolithium reagent prior to the Suzuki coupling, ensure complete and regioselective metalation before adding the palladium catalyst and boronic acid. |
Issue 2: Low Yield in Buchwald-Hartwig Amination
Problem: The desired aminated phthalazine is obtained in low yield, with significant recovery of starting material or formation of byproducts.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Catalyst Deactivation (Poisoning) | The nitrogen atoms of the phthalazine can inhibit the palladium catalyst.[4] Use a higher catalyst loading or employ a pre-catalyst that is more resistant to poisoning. Bulky electron-rich ligands can also mitigate this effect. |
| Ineffective Base | A strong, non-nucleophilic base is typically required for Buchwald-Hartwig amination. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is fresh and handled under anhydrous conditions. |
| Poor Quality Reagents | Use freshly purified amines and anhydrous, degassed solvents. Impurities can significantly impact the reaction outcome. |
| Reductive Dehalogenation | This side reaction can be minimized by using a less sterically hindered ligand or by lowering the reaction temperature. |
Data Presentation: Representative Reaction Conditions
Disclaimer: The following data is based on reactions with structurally similar N-heterocyclic compounds due to limited specific data for this compound. These conditions should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromo-N-Heterocycles with Arylboronic Acids
| Entry | Bromo-Heterocycle | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 60-85[5] |
| 2 | 4-bromo-6H-1,2-oxazine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene | 80 | 3 | 77-82[6] |
| 3 | 6-Bromopyridin-3-amine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | ~85[7] |
Table 2: Buchwald-Hartwig Amination of Bromo-N-Heterocycles
| Entry | Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Bromopyridin-3-amine | Primary/Secondary | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 70-95[7] |
| 2 | Aryl Bromides | Ammonium Sulfate | Pd[P(o-tol)₃]₂ (0.5) | CyPF-tBu (0.5) | NaOtBu | 1,4-Dioxane | 100 | 12 | 75-90[8] |
| 3 | Aryl Halides | Aqueous Ammonia | Custom Pd-KPhos | - | KOH | 1,4-Dioxane | 110 | 18 | 80-95[9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described above.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Caption: Logical relationship for achieving regioselectivity with this compound.
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. Directed ortho lithiation of N-alkylphenylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 6-Bromophthalazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Bromophthalazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on the critical role of solvent selection in modulating reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for functionalizing this compound?
A1: The primary methods for functionalizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The phthalazine ring is electron-deficient, which facilitates SNAr reactions, while the bromine atom allows for a variety of cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Q2: How does solvent choice impact the success of reactions with this compound?
A2: Solvent selection is critical as it influences reactant solubility, reaction rates, and sometimes even the reaction mechanism.[1] For SNAr reactions, polar aprotic solvents are generally preferred. In palladium-catalyzed cross-coupling reactions, the choice of solvent can affect catalyst stability and activity, with common options including ethers like dioxane and THF, and polar aprotic solvents like DMF.[2]
Q3: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the likely causes related to the solvent?
A3: Low yields in Suzuki-Miyaura couplings can be attributed to several factors. Ensure your solvent is properly degassed to prevent catalyst deactivation by oxygen.[3] The choice of a solvent system, often a mixture like dioxane/water or toluene/ethanol/water, is crucial for dissolving both the organic substrate and the inorganic base to facilitate the reaction.[4][5] Insufficient water can sometimes lead to a sluggish reaction.
Q4: In the Buchwald-Hartwig amination of this compound, I am seeing significant side products. Can the solvent be the culprit?
A4: Yes, the solvent can influence the formation of side products. For instance, in some cases, the use of t-BuOH as a solvent can lead to hydrodehalogenation (replacement of bromine with hydrogen). Non-polar aprotic solvents like toluene or dioxane are commonly used and can minimize such side reactions.[6][7] The polarity of the solvent can also affect the selectivity of the reaction.[6]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) with Amines
Issue: Low conversion or slow reaction rate when reacting this compound with an amine.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Inappropriate Solvent Polarity | Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. | Polar aprotic solvents effectively solvate the cationic counter-ion of the nucleophile, increasing its nucleophilicity. They do not strongly solvate the amine nucleophile itself, leaving it free to react.[8] |
| Poor Solubility of Reactants | Ensure both this compound and the amine are soluble in the chosen solvent at the reaction temperature. A solvent screen with small-scale reactions may be necessary. | For a reaction to proceed efficiently, all reactants should be in the same phase.[1] |
| Protic Solvent Interference | Avoid protic solvents like ethanol or water as the primary solvent. | Protic solvents can form hydrogen bonds with the amine nucleophile, stabilizing it and reducing its reactivity.[9] |
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl product.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor Solubility of the Base | Use a solvent mixture that can dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃). Common systems include dioxane/water, THF/water, or toluene/ethanol/water. | The base is essential for the activation of the boronic acid. If it is not at least partially soluble, the reaction will be slow or may not proceed at all.[5] |
| Catalyst Deactivation | Thoroughly degas the solvent before use by bubbling with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles. | The active Pd(0) catalyst is sensitive to oxidation by dissolved oxygen, which leads to catalyst deactivation.[3] |
| Protodeboronation of Boronic Acid | Use anhydrous solvents if water is not necessary for base solubility, or minimize the amount of water. Consider using a milder base. | Water in the presence of a base can lead to the cleavage of the C-B bond of the boronic acid, reducing the amount available for cross-coupling.[3] |
Sonogashira Coupling
Issue: Formation of homocoupled alkyne (Glaser coupling) byproduct.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Solvent Not Adequately Degassed | Ensure the solvent and reaction vessel are rigorously deoxygenated. | The copper co-catalyst, often used in Sonogashira reactions, can promote the oxidative homocoupling of the terminal alkyne in the presence of oxygen.[10] |
| Inappropriate Solvent | Amine bases like triethylamine or diisopropylethylamine can often serve as both the base and the solvent. Alternatively, polar aprotic solvents like DMF or THF can be used. | The choice of solvent can influence the solubility of the copper acetylide intermediate and the palladium catalyst, affecting the relative rates of the desired cross-coupling and the undesired homocoupling.[10] |
Buchwald-Hartwig Amination
Issue: Hydrodehalogenation of this compound.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Solvent as a Hydride Source | Switch to a non-protic, non-polar solvent like toluene or dioxane. | Solvents like alcohols can sometimes act as hydride donors in the presence of a base and palladium catalyst, leading to the reduction of the aryl halide.[11] |
| Water in the Solvent | Use anhydrous solvents and reagents. | Water can be a source of protons that contribute to hydrodehalogenation.[12] |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution of this compound with an Amine
-
To a solution of this compound (1.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO, approx. 0.1-0.5 M), add the amine (1.1-1.5 equiv.).
-
If the amine salt is used, or if the amine is a weak nucleophile, a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.) may be added.
-
Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling of this compound
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1, approx. 0.1 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A generalized workflow for cross-coupling reactions of this compound.
Caption: Influence of solvent class on the reactivity of this compound.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids: are the different effects on the behavior of para-like and ortho-like isomers on going from conventional solvents to room-temperature ionic liquids related to solvation effects? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [repository.kaust.edu.sa]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Reactivity Face-Off: 6-Bromophthalazine vs. 6-Iodophthalazine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of starting material in the synthesis of complex molecules is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 6-bromophthalazine and 6-iodophthalazine in cornerstone palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
The functionalization of the phthalazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for introducing molecular diversity to such heterocyclic systems. The selection of the halogen at the 6-position—bromine versus iodine—profoundly influences the reactivity of the substrate.
Based on well-established principles in organometallic chemistry, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the general trend: I > Br > Cl.[1] This increased reactivity of aryl iodides is attributed to the lower carbon-iodine (C-I) bond dissociation energy compared to the carbon-bromine (C-Br) bond. This weaker C-I bond facilitates the often rate-determining oxidative addition step in the catalytic cycle, leading to faster reactions and allowing for milder reaction conditions.[1]
Quantitative Reactivity Comparison
The following table summarizes the expected and reported yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions for 6-halophthalazines and analogous N-heterocyclic compounds. The data for this compound and 6-iodophthalazine are extrapolated based on the established reactivity trends, while the data for analogous systems provide a concrete illustration of the expected differences in reactivity.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System (Typical) | Conditions (Typical) | Yield (%) | Reference/Note |
| Suzuki-Miyaura | 6-Iodophthalazine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80-100°C, 2-12h | >85 (Expected) | Based on higher reactivity of C-I bond[4] |
| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90-110°C, 8-24h | 60-85 (Expected) | Requires more forcing conditions than iodo-analog[4] | |
| 5-Iodonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80°C, 2h | 95 | Illustrative data from a similar N-heterocycle[4] | |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 100°C, 12h | 80 | Illustrative data from a similar N-heterocycle[4] | |
| Sonogashira | 6-Iodophthalazine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF, 25-60°C, 2-16h | >90 (Expected) | High reactivity allows for mild conditions[5] |
| This compound | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | THF/DMF, 60-100°C, 12-24h | 70-90 (Expected) | Higher temperatures and longer times are often necessary[6] | |
| 7-Iodo-deazapurine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 25°C, 2h | 92 | Illustrative data from a similar N-heterocycle[5] | |
| 7-Bromo-deazapurine | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80°C, 16h | 85 | Illustrative data from a similar N-heterocycle[5] | |
| Buchwald-Hartwig | 6-Iodophthalazine | Amine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 80-100°C, 4-12h | >80 (Expected) | Generally proceeds with high efficiency[7] |
| This compound | Amine | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100-120°C, 12-24h | 60-80 (Expected) | Often requires more robust catalyst systems and higher temperatures[7] | |
| 4-Iodobenzamide | Morpholine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Dioxane, 100°C, 4h | 93 | Illustrative data from a related aromatic system[7] | |
| 4-Bromobenzamide | Morpholine | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Dioxane, 100°C, 18h | 88 | Illustrative data from a related aromatic system[7] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both this compound and 6-iodophthalazine, with the expectation that the reaction with the iodo-substrate will proceed faster and may be successful at lower temperatures.
General Procedure for Suzuki-Miyaura Coupling of 6-Halophthalazine:
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 6-halophthalazine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: To this mixture, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C). For 6-iodophthalazine, a lower temperature (e.g., 80°C) may be sufficient, whereas this compound may require a higher temperature (e.g., 100-110°C) for a comparable reaction rate.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 6-arylphthalazine.[8][9]
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycle governing palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Comparative Study of Kinase Inhibitors Derived from 6-Bromophthalazine
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, experimental data, and signaling pathways of kinase inhibitors synthesized from a 6-Bromophthalazine scaffold.
This guide provides a detailed comparative analysis of kinase inhibitors derived from this compound, focusing on their inhibitory activity against key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Aurora Kinases. The information presented is intended to aid researchers in understanding the structure-activity relationships and to provide a foundation for the development of novel therapeutic agents.
Performance Comparison of this compound-Derived Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized using a this compound starting material. The data is compiled from multiple studies and presented for comparative analysis.
Table 1: Inhibitory Activity of this compound Derivatives against VEGFR-2
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 1 | 1-(4-((4-(4-fluorophenyl)phthalazin-1-yl)amino)phenyl)ethan-1-one | VEGFR-2 | 80 | HUVEC | [1] |
| Compound 2 | 4-((4-(4-chlorophenyl)phthalazin-1-yl)amino)benzonitrile | VEGFR-2 | 90 | HUVEC | [1] |
| Vatalanib | N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine | VEGFR-2 | 77 | HUVEC | [1] |
Table 2: Inhibitory Activity of this compound Derivatives against EGFR
| Compound ID | Structure | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 3 | 4-((4-(3-bromophenyl)phthalazin-1-yl)amino)phenol | EGFR | 0.15 | A431 | [1] |
| Compound 4 | N-(3-ethynylphenyl)-4-(phthalazin-1-ylamino)benzamide | EGFR | 0.21 | A431 | [1] |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | EGFR | 0.002 | A431 | [1] |
Table 3: Inhibitory Activity of this compound Derivatives against Aurora Kinases
| Compound ID | Structure | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Compound 5 | 4-((5-methyl-1H-pyrazol-3-yl)amino)-2H-phthalazin-1-one | Aurora A | 71 | HCT116 | [2] |
| Compound 6 | 4-((1H-pyrazol-5-yl)amino)-2H-phthalazin-1-one | Aurora A | >10000 | HCT116 | [2] |
| VX-680 | (See reference for structure) | Aurora A/B/C | 0.6/18/4.6 | N/A | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Kinase Inhibition Assay (Luminometric)
This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is indicative of kinase activity.
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, the appropriate substrate, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of the this compound-derived test compounds or a DMSO control to the wells of a 96-well plate.
-
Enzyme Addition: Add the kinase to each well and incubate for a predetermined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Signal Detection: Add a luciferase-based ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP concentration.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound-derived compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the compounds.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a cell lysate to analyze the activation state of signaling pathways.
-
Cell Lysis: Treat cells with the this compound-derived inhibitors for the desired time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-VEGFR-2, phospho-EGFR, phospho-Aurora A) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of the inhibitors on the phosphorylation status of the target proteins.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the this compound-derived kinase inhibitors and a typical experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: Aurora Kinase Signaling in Cell Cycle and Inhibition.
Caption: General Experimental Workflow.
References
A Comparative Guide to the Synthesis, Characterization, and Validation of 6-Bromophthalazine
For researchers and professionals in drug development, the synthesis and validation of heterocyclic compounds like 6-Bromophthalazine are pivotal. This guide provides a comparative analysis of synthetic routes for this compound, detailed protocols for its characterization, and a discussion of its relevance in inhibiting key signaling pathways.
Comparison of Synthetic Methodologies
The synthesis of the phthalazine scaffold can be achieved through various strategies. The choice of method often depends on the availability of starting materials, desired yield, and scalability. Here, we compare two prominent methods for the synthesis of phthalazines, which can be adapted for this compound.
A common and effective method involves the cyclization of a substituted o-phthalaldehyde derivative with hydrazine. An alternative approach is the reaction of phthalic anhydrides with hydrazine hydrate.[1][2]
| Method | Starting Materials | Reagents | General Yield | Advantages | Disadvantages |
| Method 1: From o-Phthalaldehyde derivative | Substituted 2-bromobenzaldehyde acetal | n-Butyllithium, N,N-Dimethylformamide, Hydrazine | 40-70%[3] | Good yields, convenient for specific substitution patterns.[3] | Requires anhydrous conditions for lithiation. |
| Method 2: From Phthalic Anhydride derivative | Substituted Phthalic Anhydride | Hydrazine Hydrate, Acetic Acid | Variable | Readily available starting materials.[1][2] | May require multiple steps to achieve the desired substitution.[1][2] |
Synthesis and Characterization Workflow
The overall process from synthesis to validation involves several key steps, as illustrated in the workflow diagram below. This ensures the final product is of high purity and its identity is confirmed.
References
A Comparative Guide to Alternative Brominating Agents for Phthalazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into the phthalazine core is a critical step in the synthesis of numerous biologically active compounds. The position of bromination significantly influences the pharmacological properties of the final molecule, making the choice of brominating agent a key consideration in synthetic strategy. This guide provides an objective comparison of common and alternative brominating agents for phthalazine synthesis, supported by experimental data and detailed protocols to aid in reagent selection and reaction optimization.
Performance Comparison of Brominating Agents
The selection of a suitable brominating agent for phthalazine synthesis is dictated by the desired position of bromination—either on the heterocyclic ring or on an alkyl substituent. This section compares the performance of various agents for both scenarios.
| Brominating Agent | Substrate Type | Reaction Type | Typical Reaction Conditions | Yield (%) | Reference |
| For Alkyl Group Bromination | |||||
| N-Bromosuccinimide (NBS) | 4-Methylphthalazinone | Radical Substitution (Wohl-Ziegler) | Benzoyl peroxide (initiator), Acetonitrile, Reflux | Good | [1] |
| For Aromatic Ring Bromination | |||||
| Elemental Bromine (Br₂) | Phthalic Anhydride (precursor) | Electrophilic Aromatic Substitution | Metallic iron or iron(III) halide (catalyst), Molten phthalic anhydride (190-220 °C) | ~60-95 | [2] |
| 7-Aminophthalide (related heterocyclic core) | Electrophilic Aromatic Substitution | Concentrated Sulfuric Acid, 100-170 °C | High | [3] | |
| Potassium Tribromide (KBr₃) | Phthalazinone | Direct Bromination | Not specified in detail | - | |
| N-Bromosuccinimide (NBS) | Electron-rich aromatic and heterocyclic compounds | Electrophilic Aromatic Substitution | DMF (solvent for para-selectivity) | High | [4] |
Detailed Experimental Protocols
Protocol 1: Radical Bromination of 4-Methylphthalazinone using N-Bromosuccinimide (NBS)
This protocol is adapted from the Wohl-Ziegler bromination method for the synthesis of 4-bromomethyl phthalazinone.[1]
Materials:
-
4-Methylphthalazinone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 4-methylphthalazinone in anhydrous acetonitrile, add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromomethylphthalazinone.
Protocol 2: Electrophilic Aromatic Bromination of Phthalic Anhydride using Elemental Bromine
This protocol describes the bromination of a phthalazine precursor, phthalic anhydride.[2]
Materials:
-
Phthalic anhydride
-
Elemental Bromine (Br₂)
-
Finely divided metallic iron
Procedure:
-
To molten phthalic anhydride, add finely divided metallic iron (1-10% by weight).
-
Maintain the temperature of the mixture between 190 °C and 220 °C.
-
Slowly introduce elemental bromine into the mixture. The rate of addition should not significantly exceed the rate of consumption.
-
After the addition is complete, continue to agitate the mixture at 200-210 °C for approximately 2 hours to ensure the completion of the reaction.
-
The resulting monobromophthalic anhydride can be further purified by standard methods.
Reaction Mechanisms and Pathways
The mechanism of bromination is highly dependent on the chosen reagent and substrate. Below are diagrammatic representations of the key pathways involved in phthalazine bromination.
Caption: Radical bromination of a methyl-substituted phthalazine using NBS.
Caption: Electrophilic aromatic substitution on the phthalazinone ring.
Conclusion and Recommendations
The choice between radical and electrophilic bromination is the primary determinant in selecting a suitable brominating agent for phthalazine synthesis.
-
For the selective bromination of alkyl side chains , particularly at the benzylic position of a phthalazine derivative, N-Bromosuccinimide (NBS) is the reagent of choice. The Wohl-Ziegler reaction provides a reliable method for this transformation, often proceeding with good yields and selectivity under radical initiation.
-
For the direct bromination of the phthalazine or phthalazinone aromatic ring , a strong electrophilic brominating agent is required. Elemental bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or in a strong protic acid like H₂SO₄ is a classic and effective method. For a milder and potentially more selective aromatic bromination, Potassium Tribromide (KBr₃) or NBS in a polar solvent like DMF can be considered as viable alternatives.
Researchers should carefully consider the desired regioselectivity and the stability of their specific phthalazine substrate when selecting a brominating agent and reaction conditions. The protocols and mechanistic insights provided in this guide offer a foundation for developing efficient and selective bromination strategies in the synthesis of novel phthalazine-based compounds.
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2558862A - Manufacture of brominated phthalic anhydride - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
A Comparative Guide to Palladium Catalysts for 6-Bromophthalazine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of phthalazine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the various precursors, 6-bromophthalazine stands out as a versatile building block for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The choice of the palladium catalyst is paramount, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this compound and structurally related aryl bromides, supported by experimental data from analogous systems.
Catalyst Performance Comparison
The efficacy of a palladium catalyst is dictated by a combination of the palladium precursor and the associated ligands. The following tables summarize the performance of various catalyst systems in key cross-coupling reactions. While specific data for this compound is limited in comparative studies, the data presented for analogous aryl bromides provides a strong predictive framework for catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. For electron-deficient substrates like this compound, the choice of a sufficiently electron-rich and sterically demanding ligand is crucial to facilitate the key steps of oxidative addition and transmetalation.[1][2]
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[1] | Air-sensitive, higher cost.[1] | 1-2[1] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Readily available, well-understood.[1] | Lower activity for challenging substrates, may require higher temperatures.[1] | 2-5[1] |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[1] | May not be as active as Buchwald-type catalysts for difficult couplings.[1] | 1-3 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[3] The evolution of this reaction has led to several generations of catalysts with broad applicability.
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / BINAP | Bidentate phosphine | First reliable system for primary amines.[3] | Can have limitations with very sterically hindered amines. | 1-3 |
| Pd₂(dba)₃ / BrettPhos | Buchwald-type phosphine | Excellent for coupling a wide range of primary and secondary amines, including ammonia equivalents.[4] | Higher cost. | 1-2 |
| Pd/NHC Complexes | N-Heterocyclic Carbene | High thermal stability and activity, can be effective for challenging couplings.[5] | Synthesis of NHC ligands can be more complex. | 0.5-2[5] |
| COP-BINAP-PdCl₂ | Heterogeneous | Excellent catalytic activity, recyclable, and stable, reducing precious metal waste.[6] | May exhibit lower activity than homogeneous counterparts in some cases. | 1-5 |
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes. Both homogeneous and heterogeneous catalysts can be effective, with reaction conditions playing a key role in achieving high yields.[7]
| Catalyst System | Catalyst Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / PPh₃ | Homogeneous | Well-established and widely used. | Can require higher temperatures and catalyst loadings. | 1-5 |
| Pd/C | Heterogeneous | Easily separable and recyclable. | Can suffer from leaching of palladium into the solution. | 5-10 |
| Palladacycles | Homogeneous | Often highly active at low catalyst loadings.[8] | Can be more expensive and less readily available. | 0.01-1 |
| Pd(L-proline)₂ | Homogeneous (phosphine-free) | Phosphine-free, can be performed in green solvents like water.[8] | Substrate scope may be more limited. | 1-3 |
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[9][10]
| Catalyst System | Co-catalyst | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| PdCl₂(PPh₃)₂ | CuI | The classic and most widely used system. | Copper can lead to alkyne homocoupling (Glaser coupling).[11] | 1-5 |
| Pd(PPh₃)₄ | None (Copper-free) | Avoids the issue of alkyne homocoupling. | May require higher reaction temperatures or longer reaction times. | 2-5 |
| Pd/NHC Complexes | CuI or None | Highly active and stable catalysts.[12] | Ligand synthesis can be more involved. | 0.5-2 |
| PdCl₂(PPh₃)₂ / TBAF | None (Copper and Amine-free) | Fast reactions under mild, solvent-free conditions for a range of aryl halides.[13] | TBAF is hygroscopic. | 3[13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are generalized procedures for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), the selected palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[7]
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried, sealed reaction tube under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv), the phosphine ligand (e.g., XPhos, 0.02-0.04 equiv), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv).
-
Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction Execution: Stir the reaction mixture at the appropriate temperature (typically 80-110 °C) until complete consumption of the starting material is observed by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the aminated product.[7]
Visualizing the Process
To further clarify the experimental and decision-making processes, the following diagrams illustrate a generalized workflow and the logical considerations for catalyst selection.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical considerations for selecting an optimal palladium catalyst system.
Conclusion
The selection of an appropriate palladium catalyst is a critical parameter for the successful coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich phosphine ligands such as those developed by Buchwald and Hartwig often provide superior results, especially for challenging substrates. For Heck and Sonogashira couplings, a wider range of both homogeneous and heterogeneous catalysts can be effective. Researchers should consider the specific coupling partners, desired reaction conditions, and economic factors when choosing a catalyst system. The data and protocols provided in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes to novel phthalazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Comparative Guide to the Purity Validation of 6-Bromophthalazine by HPLC and NMR
In the landscape of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is a critical, non-negotiable step. For heterocyclic compounds like 6-Bromophthalazine, a versatile building block in medicinal chemistry, accurate purity assessment is fundamental to the reliability and reproducibility of downstream applications. This guide provides an objective comparison of two of the most powerful and prevalent analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document will delve into the experimental protocols for each method, present comparative data in a clear, tabular format, and discuss the orthogonal strengths and weaknesses of each technique, empowering researchers to make informed decisions for their analytical needs.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry, offering high resolution and sensitivity for separating a primary compound from its impurities.[1] For this compound, a reversed-phase HPLC method is typically employed, which separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B).
-
Gradient: Start at 30% A, ramp to 90% A over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is typically assessed using the area percent method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Hypothetical HPLC Data
The following table summarizes hypothetical results from an HPLC analysis of a this compound sample, which may contain impurities from its synthesis, such as the starting material phthalazine or a related brominated impurity.
| Peak ID | Compound Name | Retention Time (min) | Peak Area | Area % |
| 1 | Phthalazine (Impurity) | 3.52 | 15,800 | 0.75 |
| 2 | This compound | 8.14 | 2,085,000 | 98.82 |
| 3 | Unknown Impurity | 9.21 | 9,050 | 0.43 |
Purity Calculation (Area %):
Purity = (Area of Main Peak / Total Area of All Peaks) x 100 = (2,085,000 / (15,800 + 2,085,000 + 9,050)) x 100 = 98.82%
Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration or purity against a certified internal standard, without the need for a reference standard of the analyte itself.[2] It offers the advantage of being non-destructive and providing structural confirmation simultaneously.[1][3]
Experimental Protocol: qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing standard 1H NMR experiments.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.[1]
-
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard.
Hypothetical qNMR Data
The following table presents hypothetical data for a qNMR analysis of this compound using maleic acid as the internal standard.
| Parameter | This compound | Maleic Acid (Internal Standard) |
| Molecular Weight ( g/mol ) | 209.04 | 116.07 |
| Mass (mg) | 10.25 | 5.12 |
| 1H NMR Signal (ppm) | 8.2 (singlet) | 6.3 (singlet) |
| Number of Protons | 1 | 2 |
| Integral Value | 1.00 | 0.95 |
Purity Calculation (qNMR):
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Purity (%) = (1.00 / 0.95) x (2 / 1) x (209.04 / 116.07) x (5.12 / 10.25) x 99.9% = 98.5%
Comparison Summary
| Feature | HPLC | NMR |
| Principle | Separation based on physicochemical interactions with stationary and mobile phases. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Quantitation | Relative (Area %) or external/internal standard calibration. | Absolute quantitation against a certified internal standard (qNMR).[3] |
| Sensitivity | High (typically ppm to ppb levels). | Lower (typically requires mg of sample).[4] |
| Resolution | Excellent for separating closely related impurities. | Generally lower for complex mixtures, signals can overlap. |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[1] | Lower, especially for qNMR which requires long relaxation delays.[1] |
| Sample Consumption | Low (micrograms). | Higher (milligrams).[1] |
| Destructive | Yes. | No, the sample can be recovered.[1] |
| Structural Information | No (requires hyphenation with MS for identification). | Yes, provides detailed structural information and confirmation of identity. |
| Reference Standards | Requires reference standards for impurities for accurate quantitation. | Does not require an analyte reference standard for purity determination (qNMR).[4] |
Logical Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a compound like this compound, incorporating both HPLC and NMR techniques as orthogonal methods.
Caption: Workflow for Purity Validation of this compound.
Conclusion
Both HPLC and NMR are indispensable tools for the purity validation of this compound. HPLC excels in high-throughput screening and the detection of trace impurities, providing a detailed impurity profile.[1] It is an excellent method for routine quality control. Conversely, qNMR offers the significant advantage of being a primary analytical method that provides an absolute purity value without the need for an analyte-specific reference standard.[3][4] Furthermore, NMR confirms the chemical identity of the bulk material and can help in the structural elucidation of unknown impurities if they are present in sufficient quantities.
For comprehensive and robust purity validation, a dual approach utilizing both HPLC and NMR is highly recommended. This orthogonal strategy, where two fundamentally different analytical techniques are employed, provides the highest level of confidence in the purity and identity of the this compound sample, ensuring the quality and integrity of research and development activities.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
A Comparative Guide to the Thermal Stability of 6-Bromophthalazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected thermal stability of 6-bromophthalazine derivatives. Due to the limited availability of direct experimental data for a series of these specific compounds, this comparison is based on established principles of chemical stability, drawing parallels from studies on related heterocyclic and brominated aromatic compounds. The primary techniques for assessing thermal stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are detailed to facilitate further experimental investigation.
Introduction to Thermal Stability of Heterocyclic Compounds
The thermal stability of a compound is a critical parameter in drug development and materials science, indicating the temperature at which it begins to decompose. For nitrogen-rich heterocyclic compounds, this stability is often high due to the aromatic nature of the ring system[1]. However, the introduction of substituents can significantly alter this property. In the case of this compound derivatives, the C-Br bond is a potential weak point, as C-Br bonds are generally weaker than C-Cl, C-N, and C-C bonds within the aromatic scaffold[2]. The thermal decomposition of brominated compounds often involves the release of hydrobromic acid (HBr)[3][4].
Expected Trends in Thermal Stability
The thermal stability of this compound derivatives is expected to be influenced by the electronic and steric nature of the substituents on the phthalazine ring.
Data Presentation: Predicted Thermal Stability Trends
| Substituent at Position X | Electronic Effect | Expected Impact on Thermal Stability | Rationale |
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Donates electron density to the ring | Likely to slightly decrease stability | Increased electron density may weaken the C-Br bond, making it more susceptible to cleavage. |
| Electron-Withdrawing Group (e.g., -NO₂, -CN) | Withdraws electron density from the ring | Likely to slightly increase stability | Decreased electron density on the ring can strengthen the C-Br bond through inductive effects. |
| Bulky Alkyl Group | Steric hindrance | May decrease stability | Steric strain can weaken adjacent bonds and lower the energy required for decomposition. |
| Aromatic Substituent | Extended conjugation | May increase stability | Increased resonance stabilization of the overall molecule can enhance thermal stability. |
Note: This table presents qualitative predictions based on general chemical principles. Experimental verification is essential for quantitative comparison.
Experimental Protocols
To quantitatively assess the thermal stability of this compound derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended experimental methods.
1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of mass loss is a key indicator of thermal stability.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: 3-5 mg of the this compound derivative is accurately weighed into a ceramic or aluminum pan.
-
Atmosphere: High-purity nitrogen or argon is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax), determined from the first derivative of the TGA curve (DTG), are the primary metrics for comparison.
2. Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and decomposition, which are indicated by endothermic or exothermic peaks.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: 2-3 mg of the this compound derivative is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: A nitrogen or argon atmosphere is maintained at a constant flow rate.
-
Temperature Program: The sample and reference are heated from ambient temperature to a temperature beyond the expected decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The onset temperature of the exothermic decomposition peak provides information on the thermal stability.
Mandatory Visualization
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for determining and comparing the thermal stability of this compound derivatives.
Conclusion
While direct experimental data on the thermal stability of a wide range of this compound derivatives is currently scarce in the public domain, this guide provides a framework for understanding and predicting their relative stabilities. The introduction of substituents with varying electronic and steric properties is expected to modulate the thermal stability of the parent this compound scaffold. For definitive and quantitative comparisons, the detailed TGA and DSC protocols provided should be employed. The insights from such experimental studies would be invaluable for the selection and development of this compound derivatives for pharmaceutical and other applications where thermal stability is a critical attribute.
References
- 1. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates [mdpi.com]
- 2. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cetjournal.it [cetjournal.it]
A Researcher's Guide to Assessing the Photophysical Properties of 6-Bromophthalazine Derivatives
For researchers and professionals in drug development and material science, the identification and characterization of novel fluorophores are paramount for advancing imaging and sensing technologies. The phthalazine scaffold, a nitrogen-containing heterocyclic system, presents a promising core for the development of new fluorescent probes. Specifically, 6-bromophthalazine serves as a key intermediate, where the bromine atom provides a reactive handle for introducing a wide array of functional groups through cross-coupling reactions. This functionalization is a critical strategy for tuning the photophysical properties of the core structure.
While this compound itself is a well-documented chemical intermediate, comprehensive photophysical studies on a wide range of its fluorescent derivatives are not extensively collated in publicly accessible literature. Therefore, this guide provides a framework for assessing their potential by comparing the foundational phthalazine structure to established classes of fluorescent dyes and by outlining the detailed experimental protocols required for their characterization.
Performance Comparison with Alternative Fluorophores
To evaluate the potential of novel this compound derivatives, their performance must be benchmarked against well-characterized fluorophores. The ideal fluorescent probe exhibits high quantum yield, optimal absorption and emission wavelengths for the desired application, a significant Stokes shift to minimize self-quenching, and an appropriate fluorescence lifetime.
Below is a comparative table of key photophysical parameters for several established classes of organic fluorophores. A new this compound derivative would be assessed against these benchmarks.
| Fluorophore Class | Example Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Solvent/Medium |
| Fluorescein | Fluorescein | 490 | 514 | 0.95 | 4.0 | 0.1 M NaOH |
| Rhodamine | Rhodamine 6G | 530 | 555 | 0.95 | 4.1 | Ethanol |
| Coumarin | Coumarin 1 | 373 | 450 | 0.73 | 3.0 | Ethanol |
| BODIPY | BODIPY FL | 503 | 512 | 0.97 | 5.7 | Methanol |
| Naphthalimide | 4-Amino-1,8-naphthalimide | 410 | 523 | ~0.6 | ~10 | Dichloromethane |
| Alexa Fluor™ | Alexa Fluor 488 | 495 | 519 | 0.92 | 4.1 | PBS (pH 7.2)[1] |
| Cyanine | Cy5 | 649 | 670 | 0.28 | 1.0 | PBS (pH 7.2) |
Note: The photophysical properties of fluorophores are highly dependent on the solvent and local environment. The values presented are for common reference conditions and may vary.
Experimental Protocols for Photophysical Characterization
Accurate and reproducible measurement of photophysical properties is critical. The following are standard protocols for determining the key parameters of a novel fluorescent compound, such as a new this compound derivative.
Synthesis and Purification
The first step involves the synthesis of the this compound derivative, typically via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) at the bromine position. Following synthesis, the compound must be rigorously purified, usually by column chromatography and recrystallization, to remove any fluorescent impurities that could interfere with measurements. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Absorption and Emission Spectroscopy
Objective: To determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths and the Stokes shift.
Methodology:
-
Prepare a dilute stock solution of the purified compound in a high-purity spectroscopic grade solvent (e.g., ethanol, DMSO, or PBS).
-
For absorption measurements, prepare a series of dilutions in a 1 cm path length quartz cuvette. Record the UV-Visible absorption spectrum using a spectrophotometer. The absorbance at the excitation wavelength for subsequent fluorescence measurements should be kept below 0.1 to avoid inner filter effects.
-
For emission measurements, excite the sample at its absorption maximum (λ_abs). Record the fluorescence emission spectrum using a spectrofluorometer, scanning a wavelength range starting ~10 nm above the excitation wavelength.
-
The Stokes shift is calculated as the difference between the emission maximum and the absorption maximum (λ_em - λ_abs).
Determination of Fluorescence Quantum Yield (Φ_F)
Objective: To measure the efficiency of photon emission after absorption. The comparative method, using a well-characterized standard, is most common.
Methodology (Williams et al. Comparative Method):
-
Select a Standard: Choose a reference fluorophore with a known quantum yield (Φ_F_std) that absorbs and emits in a similar spectral region to the test compound.
-
Prepare Solutions: Prepare a series of five dilutions for both the test compound and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should range from 0.02 to 0.1 and be measured precisely.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each of the ten solutions under identical instrument conditions (e.g., excitation wavelength, slit widths).
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the test compound and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line passing through the origin.
-
Calculate Quantum Yield: The quantum yield of the test compound (Φ_F_test) is calculated using the following equation:
Φ_F_test = Φ_F_std * (Grad_test / Grad_std) * (η_test² / η_std²)
Where:
-
Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent used for the test and standard solutions (if the solvent is the same, this term cancels out).
-
Measurement of Fluorescence Lifetime (τ)
Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC instrument equipped with a pulsed light source (e.g., a picosecond laser or LED) for excitation and a sensitive, high-speed detector.
-
Sample Preparation: Prepare a dilute solution of the compound with an absorbance of ~0.1 at the excitation wavelength.
-
Data Acquisition: Excite the sample with the pulsed source and measure the time delay between the excitation pulse and the detection of the emitted photons. Collect data until a histogram of photon arrival times (the fluorescence decay curve) is well-defined.
-
Data Analysis: The resulting decay curve is fitted to an exponential or multi-exponential function to extract the fluorescence lifetime(s). For a single exponential decay, the lifetime (τ) is the time at which the fluorescence intensity has dropped to 1/e of its initial value.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for clearly communicating complex workflows and relationships. The following are Graphviz diagrams illustrating the characterization workflow and the conceptual basis for designing novel fluorophores from a core scaffold like phthalazine.
Caption: Experimental workflow for photophysical assessment.
Caption: Conceptual design of novel phthalazine fluorophores.
References
Comparative Biological Activity of 6-Bromophthalazine-Based Isomers: A Review of Available Data
The phthalazine scaffold is a versatile nitrogen-containing heterocycle that has attracted significant attention from medicinal chemists. Derivatives of phthalazine have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. The introduction of a bromine substituent, as in 6-bromophthalazine, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.
General Biological Activities of Phthalazine Derivatives
Phthalazine-based compounds have been reported to exhibit a variety of biological effects. These activities are largely dependent on the nature and position of various substituents on the phthalazine ring.
Anticancer Activity
Numerous phthalazine derivatives have been synthesized and evaluated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and disruption of cell cycle progression. For instance, certain derivatives have been shown to target specific signaling pathways that are upregulated in cancer cells.
Antimicrobial Activity
The phthalazine nucleus is also a key component in the development of new antimicrobial agents. Researchers have synthesized phthalazine derivatives that show promising activity against a range of bacterial and fungal pathogens. The mode of action for these compounds can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
The Role of Bromine Substitution
The presence of a bromine atom on an aromatic or heterocyclic ring can significantly influence a compound's biological profile. Bromine is known to increase lipophilicity, which can enhance cell membrane permeability and bioavailability. Furthermore, its electron-withdrawing nature can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets. Studies on various brominated heterocyclic compounds have demonstrated potent anticancer and antimicrobial effects.
Isomeric Differentiation in Biological Activity
In medicinal chemistry, the specific position of a substituent on a molecular scaffold—a concept known as positional isomerism—can have a profound impact on biological activity. Even a minor shift in the location of a functional group, such as a bromine atom, can alter the molecule's three-dimensional shape, its ability to bind to a biological target, and its overall efficacy and selectivity. For example, in other heterocyclic systems, moving a substituent from one position to another has been shown to dramatically change a compound's receptor affinity or enzyme inhibitory potency.
A hypothetical comparison between 5-bromophthalazine and this compound would be of significant interest to researchers. Such a study would likely reveal differences in their biological activities due to the altered electronic distribution and steric environment around the bromine atom and the nitrogen atoms of the phthalazine core. This, in turn, could affect their interactions with specific enzymes or receptors.
Future Research Directions
The absence of direct comparative studies on the biological activities of this compound-based isomers represents a clear gap in the current scientific literature. Future research in this area should focus on the following:
-
Synthesis of Positional Isomers: The systematic synthesis of a series of bromophthalazine isomers (e.g., 5-bromo-, 6-bromo-, and other potential isomers) and their derivatives.
-
Comparative Biological Evaluation: The head-to-head comparison of these isomers in a panel of biological assays to assess their anticancer, antimicrobial, and other relevant activities.
-
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the structure-activity relationships to understand how the position of the bromine atom influences the observed biological effects.
Such studies would provide invaluable data for the rational design of more potent and selective phthalazine-based therapeutic agents.
Experimental Protocols
As no direct comparative experimental data for this compound isomers is available, detailed experimental protocols for their comparative evaluation cannot be provided at this time. However, standard methodologies for assessing key biological activities are outlined below as a reference for future studies.
General Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the cells are treated with various concentrations of the test compounds (e.g., bromophthalazine isomers) and a vehicle control.
-
MTT Assay: After a specified incubation period (e.g., 48 or 72 hours), an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The MTT is reduced by metabolically active cells to form a purple formazan product.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values (the concentration required to inhibit 50% of cell growth) are determined.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism with no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Methodologies
To facilitate the understanding of potential experimental workflows, the following diagrams are provided.
Caption: A potential workflow for the comparative evaluation of the anticancer activity of bromophthalazine isomers.
Safety Operating Guide
Proper Disposal of 6-Bromophthalazine: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedural guidance for the safe and compliant disposal of 6-Bromophthalazine. Adherence to these protocols is critical for ensuring laboratory safety and environmental responsibility. As a halogenated heterocyclic compound, this compound requires specific handling and disposal methods to mitigate potential hazards.
Key Physical and Chemical Properties
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 19064-74-5[1][2][3] |
| Molecular Formula | C₈H₅BrN₂[3] |
| Molecular Weight | 209.04 g/mol [3] |
| Purity | ≥95%[3] |
| Storage | Room temperature, in a dry and sealed container[3] |
**Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal service. On-site chemical neutralization is not recommended due to the potential for uncontrolled reactions and the generation of hazardous byproducts.
1. Personal Protective Equipment (PPE) and Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles with side shields or a face shield
-
A lab coat
-
2. Waste Segregation:
-
Crucially, this compound waste must be segregated as "Halogenated Organic Waste." Do not mix it with non-halogenated chemical waste, as this can lead to complex and more expensive disposal procedures.
-
This applies to:
-
Unused or expired this compound solid.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, weighing paper).
-
Contaminated PPE (gloves, etc.).
-
3. Waste Collection and Containment:
-
Solid Waste:
-
Collect solid this compound waste and contaminated disposable materials in a dedicated, clearly labeled, and sealable container.
-
A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and shatter-resistant container for solutions containing this compound.
-
This container must also be clearly labeled as "Halogenated Organic Liquid Waste."
-
Do not fill containers beyond 80% capacity to allow for vapor expansion.
-
4. Labeling and Storage:
-
All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate inventory of the waste.
Emergency Procedures for Spills
In the event of a spill, take the following immediate actions:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Clean-up:
-
For small solid spills, carefully sweep up the material and place it in the designated halogenated waste container. Avoid generating dust.
-
For liquid spills, use an inert absorbent material to soak up the spill. Place the contaminated absorbent material in the designated halogenated waste container.
-
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 6-Bromophthalazine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 6-Bromophthalazine, a crucial building block in pharmaceutical research. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your work.
When handling any chemical, particularly those with limited toxicological data like this compound, a proactive and cautious approach to safety is essential. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the well-being of laboratory personnel and the protection of the environment.
Essential Personal Protective Equipment (PPE)
Due to the absence of comprehensive toxicological data for this compound, it is imperative to use a robust selection of personal protective equipment to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times when handling the compound. Goggles should provide a complete seal around the eyes. A face shield offers additional protection against splashes. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. |
| Body Protection | Laboratory Coat | A full-length lab coat should be worn and kept fastened to protect against spills. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan minimizes the risk of accidental exposure and ensures a smooth workflow.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound solid or solutions should be conducted within a certified chemical fume hood to minimize inhalation risks.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling solid organic compounds.
2. Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: If weighing the solid, do so in a fume hood on a disposable weighing paper.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
3. Accidental Release Measures:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with an appropriate solvent.
-
Large Spills: For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Personal Contamination: If skin contact occurs, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If eye contact occurs, flush the eyes with water for at least 15 minutes and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Halogenated Waste: this compound is a halogenated organic compound. All waste containing this substance, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper, pipette tips), must be segregated into a designated "Halogenated Organic Waste" container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.
2. Container Management:
-
Compatibility: Use a chemically compatible and leak-proof container for waste collection.
-
Closure: Keep the waste container closed except when adding waste.
3. Final Disposal:
-
Licensed Disposal Service: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
By implementing these safety and logistical measures, researchers can confidently work with this compound while prioritizing their safety and the protection of their laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
